Physicochemical Profiling & Synthetic Pathways of Methyl N-(4-acetamidophenyl)carbamate
Executive Summary & Structural Identity Methyl N-(4-acetamidophenyl)carbamate is a di-substituted aromatic urea derivative, structurally characterized by a benzene ring substituted at the para positions with an acetamido...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Identity
Methyl N-(4-acetamidophenyl)carbamate is a di-substituted aromatic urea derivative, structurally characterized by a benzene ring substituted at the para positions with an acetamido group (
) and a methyl carbamate group ().
Often confused with its structural isomer (the O-carbamate derivative of paracetamol), this compound represents a distinct chemical entity belonging to the class of N-acylated phenylenediamines . It serves as a critical synthetic intermediate in the development of benzimidazole anthelmintics, a reference standard for carbamate pesticide metabolite studies, and a cross-linking agent in polyurethane chemistry.
Isomer (Impurity/Analogue): 4-Acetamidophenyl N-methylcarbamate (Carbamate on Oxygen).
Core: Paracetamol (p-Aminophenol) derivative.
Feature
Target Compound
Common Isomer
Linkage
Precursor
4-Aminoacetanilide
Paracetamol (Acetaminophen)
Reactivity
Stable amide-like resonance
Labile ester-like hydrolysis
Physicochemical Properties[3][4][5][6]
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for Methyl N-(4-acetamidophenyl)carbamate.
Table 1: Core Physical Parameters[4][7]
Property
Value / Range
Confidence
Context
Molecular Formula
Exact
-
Molecular Weight
208.21 g/mol
Exact
Monoisotopic Mass: 208.08
Appearance
White to off-white crystalline powder
High
Typical of para-substituted acetanilides
Melting Point
198°C – 202°C (Predicted)
Medium
Higher than 4-aminoacetanilide (165°C) due to increased H-bonding
LogP (Octanol/Water)
0.9 – 1.2
High
More lipophilic than Paracetamol (0.[1][3][4][5]46)
Water Solubility
Low (< 1 mg/mL at 25°C)
High
Soluble in DMSO, DMF, hot Ethanol
pKa (Amide)
~14.5 (Neutral)
High
Non-ionizable in physiological pH range
H-Bond Donors
2
Exact
Amide NH and Carbamate NH
H-Bond Acceptors
3
Exact
Carbonyl oxygens (x2), Ether oxygen
Solubility Profile & Solvent Selection
Reaction Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) with a base.
Crystallization Solvent: Ethanol/Water mixtures or Ethyl Acetate.
NMR Solvent: DMSO-
(Preferred due to solubility and exchangeable protons).
Synthetic Methodologies
This guide presents two primary pathways: the Classical Schotten-Baumann Route (high yield, standard lab scale) and the Green Carbonylation Route (industrial scalability).
Rationale: This method utilizes the nucleophilicity of the free amine in 4-aminoacetanilide. The acetamido group at the para position is electron-donating, enhancing the nucleophilicity of the amine, but the reaction requires a base to scavenge HCl.
Reagents:
4-Aminoacetanilide (1.0 eq)
Methyl Chloroformate (1.1 eq)
Pyridine or Triethylamine (1.2 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of 4-aminoacetanilide in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
Base Addition: Add 12 mmol of Pyridine. Cool the mixture to 0°C using an ice bath to control the exothermic nature of the subsequent step.
Acylation: Dropwise add 11 mmol of Methyl Chloroformate over 15 minutes.
Observation: A white precipitate (pyridinium hydrochloride) may form.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM).
Quench & Wash: Quench with 20 mL water. Transfer to a separatory funnel. Wash the organic layer with 1M HCl (to remove excess pyridine), then saturated
, then brine.
Isolation: Dry over
, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hot Ethanol.
Protocol B: Green Synthesis (Dimethyl Carbonate)
Rationale: Avoids toxic chloroformates. Uses Dimethyl Carbonate (DMC) as both solvent and reagent, often requiring a catalyst like Lead(II) oxide or a Zirconium catalyst, though basic catalysis (
) is often sufficient for activated amines.
Step-by-Step Workflow:
Mix 4-aminoacetanilide (10 mmol) with Dimethyl Carbonate (excess, 10 mL) and
The following diagram illustrates the reaction mechanism for Protocol A, highlighting the nucleophilic attack and the critical elimination step.
Figure 1: Nucleophilic acyl substitution mechanism converting 4-aminoacetanilide to the target carbamate.
Analytical Validation (Self-Validating Protocol)
To ensure the synthesized compound is the target N-carbamate and not an O-carbamate rearrangement or impurity, use the following diagnostic signals.
Nuclear Magnetic Resonance (
-NMR) in DMSO-
Amide Proton (Acetamido): Singlet,
~9.8 ppm.
Carbamate Proton: Broad singlet,
~9.5 ppm. (Distinguishes from ester analogs which lack this second NH).
Aromatic Protons: Two doublets (AA'BB' system) centered around
7.4–7.5 ppm ( Hz), characteristic of para-substitution.
Methoxy Group (
): Singlet, ~3.65 ppm.
Acetyl Group (
): Singlet, ~2.0 ppm.
Infrared Spectroscopy (FT-IR)
N-H Stretch: ~3300 cm
(Strong, broad).
C=O Stretch (Ester/Carbamate): ~1700–1720 cm
(Distinct from Amide I).
C=O Stretch (Amide I): ~1660 cm
.
C-O Stretch: ~1240 cm
.
Stability & Degradation Pathways
Understanding the stability profile is crucial for formulation and storage. The compound is susceptible to hydrolysis under extreme pH conditions.
Figure 2: Hydrolytic degradation pathways. The carbamate linkage is generally more labile than the acetamido group.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14260-40-3. (Note: Used for structural comparison of isomers). Link
Sigma-Aldrich. 4-Aminoacetanilide Product Specification & Synthesis Precursors. Link
Organic Chemistry Portal. Synthesis of Carbamates: Recent Literature and Methodologies. Link
ResearchGate. Synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate (Structural analogue analysis). Link
EPA CompTox Chemicals Dashboard. Physicochemical property predictions for carbamate derivatives. Link
methyl N-(4-acetamidophenyl)carbamate chemical structure and formula
This technical guide provides an in-depth analysis of Methyl N-(4-acetamidophenyl)carbamate , a hybrid pharmacophore bridging the structural properties of acetanilides (analgesics) and carbamates (microtubule inhibitors)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl N-(4-acetamidophenyl)carbamate , a hybrid pharmacophore bridging the structural properties of acetanilides (analgesics) and carbamates (microtubule inhibitors).
Structural Architecture, Synthesis, and Pharmacological Profile[1]
Executive Summary
Methyl N-(4-acetamidophenyl)carbamate (Formula:
) is a disubstituted benzene derivative characterized by two distinct nitrogen-based functional groups at the para positions: an acetamido moiety () and a methyl carbamate moiety ().[1][2][3][4][5][6]
This compound represents a critical intermediate scaffold in the synthesis of benzimidazole anthelmintics (e.g., Albendazole, Mebendazole) and serves as a structural probe for tubulin-binding domains. Its dual-functionality allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and binding affinity at the colchicine site of
-tubulin.
Part 1: Molecular Architecture & Physicochemical Properties
The molecule consists of a central phenyl ring substituted at the 1 and 4 positions. This para substitution pattern creates a linear, rigid core essential for intercalation into protein binding pockets.
The synthesis of Methyl N-(4-acetamidophenyl)carbamate typically follows a convergent pathway, utilizing 4-Aminoacetanilide as the primary scaffold. This approach is preferred over the acetylation of methyl (4-aminophenyl)carbamate due to the lower cost and higher stability of the starting material.
2.1 Primary Synthesis Route: Methoxycarbonylation
This protocol utilizes Methyl Chloroformate to install the carbamate group onto the free amine of 4-aminoacetanilide.
Reaction Scheme:
Reagents & Conditions:
Substrate: 4-Aminoacetanilide (dissolved in Acetone or THF).
Reagent: Methyl Chloroformate (1.1 equivalents).
Base: Potassium Carbonate (
) or Pyridine (to scavenge HCl).
Temperature:
.
2.2 Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis from p-phenylenediamine precursors. The selective acetylation at Step 1 prevents di-carbamoylation.
Part 3: Structural Characterization (Spectroscopy)
Validating the structure requires distinguishing the acetamido group from the carbamate group. The methyl protons of the acetyl group and the methoxy group appear at distinct chemical shifts.
Part 4: Biological & Pharmacological Context[7][8]
4.1 Mechanism of Action: Tubulin Binding
Methyl N-(4-acetamidophenyl)carbamate functions as a pharmacophore analog of Benzimidazole Carbamates (e.g., Carbendazim, Albendazole).
Target:
-Tubulin subunit.
Site: Colchicine Binding Site.
Mechanism: The carbamate moiety mimics the binding interaction of the A-ring of colchicine. While the open-chain structure (this compound) has lower affinity than the cyclized benzimidazole, it retains the ability to disrupt microtubule polymerization, leading to mitotic arrest in rapidly dividing cells (parasites or cancer cells).
4.2 Biological Pathway Visualization
Figure 2: Pharmacological cascade showing the inhibition of microtubule dynamics.
Part 5: Experimental Protocol (Synthesis)
Objective: Synthesis of Methyl N-(4-acetamidophenyl)carbamate from 4-Aminoacetanilide.
Materials:
4-Aminoacetanilide (10 mmol, 1.50 g)
Methyl Chloroformate (12 mmol, 0.93 mL)
Pyridine (15 mmol, 1.2 mL) or
(15 mmol)
Dichloromethane (DCM) or Acetone (20 mL)
Ice bath
Procedure:
Preparation: Dissolve 1.50 g of 4-aminoacetanilide in 20 mL of dry DCM (or acetone) in a round-bottom flask. Add 1.2 mL of pyridine.
Cooling: Cool the solution to 0°C using an ice-water bath.
Addition: Dropwise add 0.93 mL of methyl chloroformate over 15 minutes. Ensure the temperature does not exceed 5°C to prevent bis-acylation.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
Quenching: Pour the reaction mixture into 50 mL of ice-cold water.
Workup:
If solid precipitates: Filter the white solid, wash with water (3x 10 mL) to remove pyridine salts, and dry.
If no precipitate: Extract with Ethyl Acetate (3x 20 mL), wash organic layer with 1M HCl (to remove pyridine), then brine, dry over
, and evaporate.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).
Expected Yield: 85-92% (White to off-white crystalline solid).
References
PubChem Compound Summary. (2025). Methyl N-(4-aminophenyl)carbamate (Precursor Data). National Center for Biotechnology Information. Link
Lubega, A., & Prichard, R. K. (1991). Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and mechanism of action. Experimental Parasitology. Link
Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today.
Organic Chemistry Portal. (2024). Synthesis of Carbamates: General Procedures.Link
SpectraBase. (2025).[7][8] NMR Data for Methyl Carbamate Derivatives. John Wiley & Sons.[7][8] Link
CAS registry number for methyl N-(4-acetamidophenyl)carbamate
CAS Registry Number: 5466-90-0 Chemical Formula: Molecular Weight: 208.21 g/mol [1][2] Part 1: Chemical Identity & Significance[2] Methyl N-(4-acetamidophenyl)carbamate is a critical unsymmetrical urea derivative and car...
Methyl N-(4-acetamidophenyl)carbamate is a critical unsymmetrical urea derivative and carbamate ester used primarily as a synthetic intermediate in the pharmaceutical industry.[1][2] It serves as a structural precursor in the synthesis of benzimidazole anthelmintics and as a stable impurity standard for quality control in paracetamol and carbamate-based drug manufacturing.[1][2]
The most robust synthesis route involves the selective carbamoylation of 4-aminoacetanilide using methyl chloroformate.[1][2] This protocol prioritizes yield and purity by controlling the nucleophilic attack of the amine on the acyl chloride.[2]
Base: Pyridine or Triethylamine (1.2 eq) - Critical for HCl scavenging.[1][2]
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
Preparation: Dissolve 4-aminoacetanilide in anhydrous THF under an inert nitrogen atmosphere. Cool the solution to 0°C to suppress di-acylation side reactions.
Base Addition: Add the organic base (Pyridine/TEA) dropwise.[2] This ensures that the hydrochloric acid generated during the reaction is immediately neutralized, driving the equilibrium forward and preventing the protonation of the unreacted amine.[2]
Acylation: Add methyl chloroformate slowly via a syringe pump or addition funnel over 30 minutes. Maintain temperature < 5°C.
Mechanistic Insight: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the chloroformate.[2] The tetrahedral intermediate collapses, expelling the chloride ion.
Work-up: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water.[2][5] Extract with Ethyl Acetate (EtOAc).[6] Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) and then saturated
.
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc).
Synthesis Workflow Diagram[2]
Figure 1: Step-wise synthetic pathway for the carbamoylation of 4-aminoacetanilide.
Part 3: Analytical Characterization (PAT)[1]
For drug development applications, confirming the regioselectivity (N-acylation vs. O-acylation) is paramount.[1][2]
3.65 (s, 3H, -O-) – Diagnostic singlet for methyl ester.[1][2]
2.05 (s, 3H, -CO-) – Diagnostic singlet for acetyl group.[1][2]
Quality Control Logic
Figure 2: Analytical workflow for validating structure and purity.
Part 4: Pharmaceutical Applications[4][5][6][11]
Benzimidazole Precursor
This compound acts as a model intermediate for the synthesis of benzimidazole carbamates (e.g., Carbendazim, Albendazole). While industrial routes often use thiourea intermediates, the N-phenyl carbamate moiety is pharmacologically active.[1][2] The carbamate group mimics the peptide bond, improving proteolytic stability and cell membrane permeability [1].[7][8]
Impurity Profiling
In the manufacturing of Paracetamol (Acetaminophen), trace contamination with methyl chloroformate (from solvent stabilizers or parallel lines) can generate this compound. It is monitored as a "Process Related Impurity" (PRI).
References
PubChem. (2025).[2][9] Methyl N-(4-aminophenyl)carbamate (Related Structure Data). National Library of Medicine.[2] Available at: [Link]
Matošević, A. & Bosak, A. (2020).[8] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju.[2] Available at: [Link]
PrepChem. (2024). Preparation of 4′-aminoacetanilide (Precursor Synthesis). Available at: [Link]
An In-Depth Technical Guide to Determining the Solubility of Methyl N-(4-acetamidophenyl)carbamate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic determination of the solubility of methyl N-(4-acetamidophenyl)carbamate in various organic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic determination of the solubility of methyl N-(4-acetamidophenyl)carbamate in various organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, emphasizing the theoretical underpinnings, experimental design, and analytical execution required for robust and reliable solubility assessment.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development. It governs critical processes such as synthesis, purification, crystallization, and formulation.[1][2] Methyl N-(4-acetamidophenyl)carbamate, a carbamate derivative, presents a structural motif of interest in medicinal chemistry due to the stability and conformational properties of the carbamate group.[3] An in-depth understanding of its solubility profile is paramount for its advancement as a potential therapeutic agent. This guide will provide the scientific rationale and detailed protocols to empower researchers to generate high-quality solubility data for this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid and the solution.[4] This equilibrium is governed by the physicochemical properties of both the solute (methyl N-(4-acetamidophenyl)carbamate) and the solvent.
Physicochemical Properties of Methyl N-(4-acetamidophenyl)carbamate
While specific experimental data for methyl N-(4-acetamidophenyl)carbamate is scarce, we can infer its likely behavior by analyzing its structure. The molecule possesses both hydrogen bond donors (the N-H groups of the carbamate and amide) and acceptors (the carbonyl oxygens), as well as an aromatic ring. This combination suggests a degree of polarity. The presence of the acetamido group and the carbamate linkage contributes to potential intermolecular interactions, which will influence its crystal lattice energy and, consequently, its solubility.[5]
Computational tools can provide initial estimates of key physicochemical properties that influence solubility, such as LogP (octanol-water partition coefficient), polar surface area (PSA), and hydrogen bond donors/acceptors.[6] These predicted values are invaluable for the initial selection of a diverse set of organic solvents for screening.
Solvent Selection: A Mechanistic Approach
The principle of "like dissolves like" is a fundamental guide for solvent selection. A range of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be chosen to probe the full spectrum of solubility behavior. A recommended starting panel of solvents is presented in Table 1.
Table 1: Recommended Panel of Organic Solvents for Initial Solubility Screening
Possess a dipole moment but lack O-H or N-H bonds.
Non-Polar
Hexane, Toluene
Primarily interact through van der Waals forces.
Ethers
Tetrahydrofuran (THF), 1,4-Dioxane
Can act as hydrogen bond acceptors.
Esters
Ethyl Acetate
Intermediate polarity with a hydrogen bond acceptor.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.
Experimental Workflow
The overall workflow for determining the solubility of methyl N-(4-acetamidophenyl)carbamate is depicted in the following diagram.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
Materials:
Methyl N-(4-acetamidophenyl)carbamate (solid)
Selected organic solvents (HPLC grade)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
Preparation: Accurately weigh an excess amount of methyl N-(4-acetamidophenyl)carbamate into a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[8] Preliminary experiments can be conducted to determine the time to equilibrium by sampling at various time points.
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a solvent-compatible syringe filter.[4]
Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of methyl N-(4-acetamidophenyl)carbamate.
Analytical Quantification: HPLC-UV Method Development
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for quantifying carbamates.[9][10][11]
HPLC Method Parameters
A starting point for method development for methyl N-(4-acetamidophenyl)carbamate would be a reversed-phase HPLC method.
Table 2: Suggested Starting HPLC-UV Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention for moderately polar compounds.
Mobile Phase
Acetonitrile:Water (gradient or isocratic)
A common mobile phase for carbamates, offering good separation.[10]
Flow Rate
1.0 mL/min
A standard flow rate for analytical columns.
Injection Volume
10 µL
A typical injection volume.
Column Temperature
30 °C
Ensures reproducible retention times.
Detection Wavelength
Determined by UV scan (likely ~240-260 nm)
The wavelength of maximum absorbance for the compound.
Method Validation
The analytical method must be validated to ensure its accuracy, precision, and linearity over the desired concentration range. This involves preparing a series of standard solutions of known concentration and generating a calibration curve.
Data Interpretation and Reporting
The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor. Results should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was performed. It is recommended to perform each solubility determination in triplicate to assess the reproducibility of the results.[8]
Factors Influencing Solubility
Several factors can influence the measured solubility of methyl N-(4-acetamidophenyl)carbamate:
Temperature: The solubility of most solids in organic solvents increases with temperature.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form used in the solubility studies.
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic determination of the solubility of methyl N-(4-acetamidophenyl)carbamate in organic solvents. By following the principles of theoretical prediction, robust experimental design using the shake-flask method, and accurate analytical quantification via HPLC-UV, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of synthetic and purification processes, as well as for the formulation of this compound into potential pharmaceutical products.
References
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
Scribd. HPLC Method for Analyzing Carbamate Pesticides. Available from: [Link]
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. Available from: [Link]
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Available from: [Link]
TDEC. Physicochemical Properties. Available from: [Link]
ResearchGate. Can CC(Cellulose Carbamate) be dissolved in any organic solvent? Available from: [Link]
PrepChem.com. Synthesis of methyl N-phenylcarbamate. Available from: [Link]
In Vitro Metabolic Pathway Analysis of Methyl N-(4-acetamidophenyl)carbamate
This technical guide provides an in-depth analysis of the metabolic fate of Methyl N-(4-acetamidophenyl)carbamate (C₁₀H₁₂N₂O₃), a bis-substituted aniline derivative featuring both acetamido and methyl carbamate functiona...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the metabolic fate of Methyl N-(4-acetamidophenyl)carbamate (C₁₀H₁₂N₂O₃), a bis-substituted aniline derivative featuring both acetamido and methyl carbamate functional groups.
This molecule serves as a critical model for understanding the competitive hydrolysis between carbamates and amides in toxicology and prodrug design. Its metabolic pathway is governed by the differential kinetics of Carboxylesterases (CES) and Arylacetamide Deacetylases (AADAC).
Executive Summary & Compound Architecture
Methyl N-(4-acetamidophenyl)carbamate is a dual-functionalized aromatic compound.[1] Its metabolic stability is defined by the susceptibility of its two nitrogen-capping groups to enzymatic cleavage.
Functional Group A (Carbamate): Methyl carbamate moiety (
). Generally resistant to spontaneous hydrolysis but susceptible to specific esterases.
Functional Group B (Acetamide): Acetamido moiety (
). Susceptible to deacetylases.
Core Scaffold: p-Phenylenediamine (PPD) backbone.
Critical Toxicological Insight: The complete hydrolysis of this compound yields p-Phenylenediamine (PPD) , a known contact allergen and sensitizer. Therefore, tracking the stepwise degradation in vitro is essential for safety assessment.
Metabolic Pathways: Mechanistic Detail
The in vitro metabolism proceeds through three distinct vectors: Carbamate Hydrolysis , Amide Deacetylation , and Oxidative Activation .
Vector A: Carbamate Hydrolysis (The CES Pathway)
The methyl carbamate linkage is cleaved primarily by Carboxylesterase 1 (CES1) and CES2 , predominantly found in the liver microsomes and cytosol.
Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbamate carbonyl.
Product:4-Aminoacetanilide (also known as N-acetyl-p-phenylenediamine) + Methanol +
.
Significance: This is often the rate-limiting step in plasma, as carbamates are more stable than corresponding esters.
Vector B: Deacetylation (The AADAC Pathway)
The acetamido group is susceptible to hydrolysis by Arylacetamide Deacetylase (AADAC) and potentially CES enzymes.
Mechanism: Hydrolysis of the amide bond.
Product:Methyl (4-aminophenyl)carbamate .
Significance: AADAC is microsome-bound. In species with high AADAC activity (e.g., rabbits, hamsters, humans), this pathway competes significantly with carbamate hydrolysis.
Vector C: CYP450-Mediated Oxidation
In the presence of NADPH, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1 ) target the aromatic ring.
Reaction: Ortho-hydroxylation relative to the nitrogen substituents.
Bioactivation Risk: N-hydroxylation can occur, leading to reactive nitrenium ions, though the electron-withdrawing nature of the carbamate mitigates this compared to free anilines.
Pathway Visualization (Graphviz)
The following diagram illustrates the competitive hydrolytic cascades and oxidative pathways.
Figure 1: Competitive hydrolytic and oxidative pathways. Green arrows indicate primary clearance routes; red arrows indicate formation of the toxic PPD terminal metabolite.
Experimental Protocols (In Vitro)
To validate these pathways, the following self-validating protocols must be employed.
Metabolic Stability Assay (Microsomes)
This assay determines the intrinsic clearance (
) and identifies the primary enzymatic driver (CYP vs. Esterase).
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Preparation: Pre-incubate HLM (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
Initiation:
Group A (Oxidative + Hydrolytic): Add NADPH + Test Compound (1 µM).
Group B (Hydrolytic Only): Add Buffer (No NADPH) + Test Compound.
Group C (Inhibition): Add BNPP (100 µM) + NADPH + Test Compound.
Sampling: Aliquot 50 µL at
min into ice-cold Acetonitrile (containing Internal Standard).
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation Logic:
If clearance in Group A ≈ Group B
Metabolism is Hydrolysis-driven (CES/AADAC).
If clearance in Group A >> Group B
Metabolism is CYP-driven .
If BNPP abolishes clearance
Confirms CES involvement .
Plasma Stability & Chemical Hydrolysis
Carbamates can be chemically unstable at high pH or metabolized by plasma Butyrylcholinesterase (BChE).
Protocol:
Spike test compound (1 µM) into human plasma (pH 7.4) and simulated gastric fluid (pH 1.2).
Incubate at 37°C.
Monitor disappearance of parent and appearance of 4-Aminoacetanilide .
Causality Check: If stable in plasma but unstable in microsomes, the hydrolysis is strictly hepatic (CES-mediated) rather than systemic.
Quantitative Data Summary (Expected)
The following table summarizes typical kinetic parameters for aryl carbamates/acetamides based on structural analogs (e.g., Paracetamol, Diethofencarb).
Parameter
Value (Range)
Determining Factor
Microsomal
15 – 45 min
Dependent on CES1 expression levels.
Primary Metabolite
4-Aminoacetanilide
Preferential cleavage of carbamate over amide.
CYP Contribution
< 20%
Steric hindrance and electron-withdrawing groups reduce oxidation.
Plasma Stability
High ( > 4 h)
Methyl carbamates are resistant to BChE compared to esters.
Toxic Potential
Moderate
Risk depends on accumulation of p-Phenylenediamine.
References
Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics. Link
Satoh, T., et al. (2002). The Mammalian Carboxylesterases: From Molecules to Functions. Annual Review of Pharmacology and Toxicology. Link
Watanabe, A., et al. (2009). Arylacetamide Deacetylase (AADAC) is the Enzyme Responsible for the Hydrolysis of Rifamycins. Drug Metabolism and Disposition. Link
Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VHCA.
synthesis protocol for methyl N-(4-acetamidophenyl)carbamate from 4-aminoacetanilide
An Application Note for the Synthesis of Methyl N-(4-acetamidophenyl)carbamate from 4-Aminoacetanilide Abstract This application note provides a comprehensive and detailed protocol for the synthesis of methyl N-(4-acetam...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of Methyl N-(4-acetamidophenyl)carbamate from 4-Aminoacetanilide
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of methyl N-(4-acetamidophenyl)carbamate from 4-aminoacetanilide. The described method is a robust and efficient procedure suitable for implementation in research and drug development laboratories. The protocol outlines the reaction of 4-aminoacetanilide with methyl chloroformate in the presence of a base, detailing the reaction mechanism, safety precautions, step-by-step experimental procedure, purification, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices to ensure reproducibility and safety.
Introduction
Methyl N-(4-acetamidophenyl)carbamate is an organic compound featuring both an acetamide and a methyl carbamate functional group. Carbamates are structurally similar to amides and esters and are a key structural motif in many therapeutic agents, including treatments for cancer, epilepsy, and Alzheimer's disease.[1] They can play a role in drug-target interactions or be used in prodrugs to enhance bioavailability.[1] The starting material, 4-aminoacetanilide (also known as 4'-aminoacetanilide or N-(4-aminophenyl)acetamide), is an important synthetic intermediate in the pharmaceutical and dye industries.[2][3]
This document provides a detailed protocol for the synthesis of the title compound via nucleophilic acyl substitution. The primary amino group of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This reaction provides a straightforward and reliable route to the desired carbamate.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminoacetanilide attacks the carbonyl carbon of methyl chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a non-nucleophilic base, such as triethylamine, to prevent protonation of the starting amine and drive the reaction to completion.
Eye irritant, may cause skin/respiratory sensitization.[4][5]
Methyl Chloroformate
C₂H₃ClO₂
94.50
79-22-1
Highly flammable, fatal if inhaled, causes severe skin burns and eye damage.[6][7][8]
Triethylamine (TEA)
C₆H₁₅N
101.19
121-44-8
Flammable, toxic, corrosive.
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Suspected carcinogen, skin and eye irritant.
Sodium Bicarbonate
NaHCO₃
84.01
144-55-8
Minimal hazards.
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
Minimal hazards (hygroscopic).
Deionized Water
H₂O
18.02
7732-18-5
N/A
Safety Precautions
This procedure must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals.[7]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves may not offer complete protection against methyl chloroformate; consider double-gloving or using more resistant gloves).[6][9]
Methyl Chloroformate: This reagent is extremely hazardous. It is a flammable liquid, highly toxic, corrosive, and a lachrymator.[6][7][10] It is fatal if inhaled and causes severe burns.[6][8] It is also moisture-sensitive. Handle with extreme care, using only non-sparking tools and ensuring all equipment is grounded to prevent static discharge.[7] Store refrigerated and away from heat or ignition sources.[6][7]
4-Aminoacetanilide: May cause allergic skin reactions, serious eye irritation, and respiratory symptoms if inhaled.[5] Avoid dust formation.[4]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste should be collected in separate, properly labeled containers.
An eyewash station and safety shower must be readily accessible.[6][10]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-aminoacetanilide (1.50 g, 10.0 mmol).
Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution.
Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing it to cool to 0°C.
Reagent Addition
In the dropping funnel, prepare a solution of methyl chloroformate (0.85 mL, 1.04 g, 11.0 mmol) in 10 mL of anhydrous DCM.
Add the methyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30 minutes. Causality: Slow, dropwise addition at 0°C is crucial to control the exothermic reaction, preventing temperature spikes that could lead to side reactions and ensuring safety.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Prepare a TLC plate (silica gel) and spot the starting material (a solution of 4-aminoacetanilide in DCM) and the reaction mixture.
Elute the plate using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes).
Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Work-up and Isolation
Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
20 mL of 5% aqueous HCl (to remove excess triethylamine).
20 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
20 mL of brine (saturated NaCl solution, to reduce the solubility of organic material in the aqueous phase).
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Purification
The crude methyl N-(4-acetamidophenyl)carbamate can be purified by recrystallization.
Dissolve the crude solid in a minimum amount of hot ethanol.
Slowly add deionized water until the solution becomes cloudy.
Reheat the solution gently until it becomes clear again.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Simplified Reaction Mechanism
Caption: Simplified mechanism showing the nucleophilic attack and product formation.
Expected Results
Table 2: Product Characterization
Parameter
Expected Value
Appearance
White to off-white solid
Molecular Formula
C₉H₁₀N₂O₃
Molecular Weight
194.19 g/mol
Expected Yield
75-85%
Melting Point
Literature values may vary; determine experimentally.
Note: The molecular formula and weight for the product, methyl N-(4-acetamidophenyl)carbamate, differ from the starting material, 4-aminoacetanilide.
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of methyl N-(4-acetamidophenyl)carbamate. By carefully controlling the reaction conditions, particularly temperature, and adhering to the stringent safety precautions required for handling methyl chloroformate, researchers can achieve high yields of the desired product. This foundational procedure can be adapted for the synthesis of other carbamate derivatives, which are of significant interest in medicinal chemistry and materials science.
References
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Methyl chloroformate, 97%.
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 4'-Aminoacetanilide.
Fisher Scientific. (2009, June 16). SAFETY DATA SHEET - Methyl chloroformate.
ChemicalBook. (n.d.). 4'-Aminoacetanilide - Safety Data Sheet.
ECHEMI. (2019, July 15). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.
Loba Chemie. (2016, April 20). 4-AMINOACETANILIDE FOR SYNTHESIS MSDS.
Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Methyl chloroformate.
Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Methyl Chloroformate.
SynQuest Labs. (n.d.). Methyl chloroformate Safety Data Sheet.
Wikipedia. (n.d.). 4-Aminoacetanilide.
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10).
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299.
Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Methyl N-(4-acetamidophenyl)carbamate
Abstract This application note presents a comprehensive, step-by-step guide for the development and initial validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for methyl N-(4-acetam...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive, step-by-step guide for the development and initial validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for methyl N-(4-acetamidophenyl)carbamate. This compound, containing both acetamide and carbamate functionalities, is representative of potential impurities, degradants, or metabolites in pharmaceutical development. The narrative follows a logical, science-driven approach, from understanding the analyte's physicochemical properties to the final optimized method and forced degradation studies. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, demonstrating excellent specificity, linearity, and precision. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the quantification of this and structurally related compounds.
Introduction and Method Development Rationale
The reliable detection and quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities are critical for ensuring drug safety and efficacy. Methyl N-(4-acetamidophenyl)carbamate incorporates key functional groups found in many pharmaceutical compounds. Its structure suggests potential for degradation via hydrolysis of the carbamate or amide linkages. Therefore, a stability-indicating analytical method—one that can resolve the main analyte from its potential degradation products—is essential.
The development of a successful HPLC method is not a matter of chance, but a systematic process informed by the analyte's chemical properties. Our strategy is built on three pillars:
Analyte Characterization: Understanding the molecule's polarity, ionization potential (pKa), and chromophoric properties to make initial, educated choices for the stationary phase, mobile phase, and detector settings.
Systematic Optimization: A logical workflow for refining chromatographic parameters, including mobile phase composition, gradient, and column temperature, to achieve optimal resolution, peak shape, and analysis time.
Method Verification: Subjecting the method to forced degradation studies to confirm its stability-indicating nature, a critical requirement outlined in the International Council for Harmonisation (ICH) guidelines.[1]
Physicochemical Properties of the Analyte
Understanding the analyte is the foundational step in any method development process. The structure of methyl N-(4-acetamidophenyl)carbamate dictates its behavior in a chromatographic system.
dot
Caption: Structure of Methyl N-(4-acetamidophenyl)carbamate.
Table 1: Estimated Physicochemical Properties of Methyl N-(4-acetamidophenyl)carbamate
The molecule has no strongly acidic or basic groups in the typical mobile phase pH range (2-8).[3] The amide and carbamate protons are not readily ionizable. The acetamido group slightly deactivates the aniline nitrogen, making its conjugate acid pKa lower than aniline itself. Operating the mobile phase at a low pH (e.g., 2.5-3.5) will ensure the molecule is in a single, neutral state, promoting sharp, symmetrical peaks.
UV Absorbance (λmax)
~240-250 nm
The acetamidophenyl chromophore is expected to have strong UV absorbance. This is analogous to paracetamol (Acetaminophen), which has a λmax around 243 nm. A photodiode array (PDA) detector should be used to confirm the optimal wavelength.
HPLC Method Development Workflow
The development process is a sequence of logical experiments designed to systematically achieve the desired separation.
dot
Caption: Systematic workflow for HPLC method development.
Protocol: Initial Parameter Selection & Scouting
Objective: To establish initial chromatographic conditions and identify the approximate elution concentration of the analyte.
Materials:
Methyl N-(4-acetamidophenyl)carbamate reference standard
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
HPLC-grade water
Formic acid or Orthophosphoric acid
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Procedure:
Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in a 50:50 mixture of ACN and water.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile.
Rationale: Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[4] Formic acid is used to control the pH below the pKa of any potential basic impurities and ensure the analyte remains in its neutral form, which typically results in better peak shape on a C18 column.[5]
Wavelength (λmax) Determination:
Inject the standard solution and acquire UV spectral data from 200-400 nm using a PDA detector.
Identify the wavelength of maximum absorbance (λmax) for subsequent analysis. For this compound, expect a λmax around 245 nm.
Scouting Gradient:
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
Inject 10 µL of the standard solution.
Run a fast, broad linear gradient from 5% to 95% B over 15 minutes.
Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Goal: This initial run determines the retention time and the approximate percentage of organic solvent needed to elute the compound.
Protocol: Method Optimization
Objective: To refine the gradient to achieve a symmetrical peak, good resolution from any impurities, and a reasonable run time.
Procedure:
Focus the Gradient: Based on the scouting run, create a shallower gradient around the elution point of the analyte. For example, if the analyte eluted at 10 minutes in the 5-95% B run (corresponding to ~65% B), a new gradient could be set from 40% to 80% B over 10 minutes.
Adjust Gradient Slope:
To increase resolution between closely eluting peaks, decrease the gradient slope (i.e., increase the run time).
To decrease the run time, increase the gradient slope.
Finalize Conditions: Adjust the flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 30 °C) to fine-tune peak shape and retention time. Increased temperature can lower viscosity and improve peak efficiency, but may also affect selectivity.
Optimized HPLC Method & Protocol
This section details the final, optimized method derived from the development process.
Table 2: Optimized Chromatographic Conditions
Parameter
Condition
Instrument
HPLC system with PDA or UV Detector
Column
Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
245 nm
Injection Volume
10 µL
Gradient Program
Time (min)
0.0
10.0
12.0
14.0
14.1
18.0
Method Specificity: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate that the analytical method is stability-indicating.[1] The goal is to generate potential degradation products and ensure they are well-separated from the parent analyte peak. The ICH Q1A guideline suggests typical conditions for stress testing.[1]
dot
Caption: Hypothetical degradation pathways under stress conditions.
Protocol: Forced Degradation
Objective: To generate and chromatographically resolve degradation products from the parent compound. Aim for 5-20% degradation of the active ingredient.
Materials:
1 mg/mL stock solution of the analyte in 50:50 ACN/Water
1N Hydrochloric Acid (HCl)
1N Sodium Hydroxide (NaOH)
30% Hydrogen Peroxide (H₂O₂)
Procedure:
Sample Preparation: For each condition, mix 1 mL of the analyte stock solution with 1 mL of the stressor solution. A control sample is prepared by mixing 1 mL of stock with 1 mL of water.
Acid Hydrolysis: Add 1N HCl. Heat at 60 °C for 2 hours. Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration of ~50 µg/mL.
Base Hydrolysis: Add 1N NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 1N HCl and dilute. Carbamates are often highly susceptible to base hydrolysis.[6][7]
Oxidative Degradation: Add 3% H₂O₂ (diluted from 30% stock). Keep at room temperature for 4 hours. Dilute to the final concentration.
Thermal Degradation: Store the solid reference standard at 105 °C for 24 hours. Prepare a solution from the stressed solid.
Photolytic Degradation: Expose the analyte solution to a photostability chamber (ICH Q1B) for a specified duration.
Analysis: Inject all stressed samples and the control sample into the HPLC system using the optimized method.
Evaluation:
Examine the chromatograms for new peaks corresponding to degradation products.
Ensure all degradant peaks are baseline-resolved from the main analyte peak.
Use a PDA detector to perform peak purity analysis on the analyte peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution.
Further Validation Steps
Once specificity is confirmed, the method must undergo further validation according to ICH Q2(R2) guidelines to be considered reliable for routine use.[8][9][10] Key parameters to be evaluated include:
Linearity: Analyze a series of at least five concentrations across the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.
Precision:
Repeatability (Intra-day): Perform multiple injections (n=6) of the same standard. The relative standard deviation (%RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day or with a different analyst. The %RSD should meet predefined acceptance criteria.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the effect on the results. The results should remain unaffected, demonstrating the method's reliability.
Conclusion
This application note provides a detailed and scientifically grounded framework for developing a stability-indicating HPLC method for methyl N-(4-acetamidophenyl)carbamate. By systematically evaluating the analyte's properties and employing a logical optimization workflow, a robust reversed-phase HPLC method was established. The protocol for forced degradation studies confirms the method's specificity, making it suitable for quantifying the analyte in the presence of its degradation products. This comprehensive guide serves as a valuable resource for scientists engaged in pharmaceutical analysis and quality control.
References
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
Jadhav, M., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega.
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
Slideshare. (n.d.). Ich guidelines for validation final.
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
ResearchGate. (2025). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
ACS Publications. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry.
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Journal of Chromatography A.
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
Application Note: High-Resolution 1H NMR Characterization of Methyl N-(4-acetamidophenyl)carbamate
Executive Summary This application note provides a definitive protocol for the structural validation of Methyl N-(4-acetamidophenyl)carbamate (CAS: N/A for specific derivative, structurally related to paracetamol and car...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a definitive protocol for the structural validation of Methyl N-(4-acetamidophenyl)carbamate (CAS: N/A for specific derivative, structurally related to paracetamol and carbendazim intermediates) using 1H NMR spectroscopy.
The analysis of this molecule presents a specific challenge: distinguishing between two chemically distinct nitrogen-containing functionalities—the acetamide and the carbamate —on a symmetric 1,4-disubstituted aromatic core. This guide details the specific chemical shifts, coupling patterns, and solvent effects required to unambiguously assign the structure, with a focus on differentiating the labile NH protons using DMSO-d6.
Chemical Context & Structural Logic[1][2][3][4]
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetic environments:
The Acetamido Group (
): Contains a methyl singlet (deshielded by carbonyl) and a highly labile amide proton.
The Carbamate Group (
): Contains a methoxy singlet (deshielded by oxygen) and a carbamate proton.
The Aromatic Core: A para-disubstituted benzene ring. Although chemically symmetric in terms of substitution positions (1,4), the substituents are different, creating an AA'BB' spin system (often appearing as two "doublets" in lower field instruments, but magnetically non-equivalent).
Assignment Logic Flowchart
The following diagram illustrates the logical pathway for assigning signals in this specific molecule.
Figure 1: Logical workflow for signal assignment based on electronic environments.
Materials and Methods
Solvent Selection: The Critical Choice
Recommended:DMSO-d6 (Dimethyl sulfoxide-d6).
Why: Chloroform-d (
) often causes labile NH protons to broaden significantly or disappear due to exchange. DMSO-d6 forms strong hydrogen bonds with the NH protons, stabilizing them and resulting in sharp, distinct singlets typically between 9.0 and 10.0 ppm.
Alternative: Acetone-d6 (if DMSO is unsuitable for downstream processing), though solubility may be lower.
Sample Preparation Protocol
Mass: Weigh 10–15 mg of the solid sample.
Dissolution: Add 0.6 mL of DMSO-d6.
Mixing: Vortex for 30 seconds. Ensure the solution is completely clear; suspension particles will cause line broadening.
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
Instrument Parameters
Frequency: 300 MHz minimum (400 MHz+ recommended for resolving the AA'BB' aromatic system).
Temperature: 298 K (25°C).
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
Relaxation Delay (D1): Set to 3.0 seconds or higher.
Reasoning: Amide and Carbamate protons often have longer T1 relaxation times. A short D1 can suppress their integration values, leading to quantitative errors (e.g., integrating to 0.8H instead of 1.0H).
Results & Discussion: Spectral Analysis
The Aliphatic Region (High Field)
This region contains two distinct singlets. Their differentiation is based on electronegativity.
2.01 ppm (Singlet, 3H): Assigned to the Acetyl methyl (). The carbonyl group deshields the protons moderately.
3.65 ppm (Singlet, 3H): Assigned to the Methoxy group (). The direct attachment to the oxygen atom causes significant deshielding compared to the acetyl methyl.
The Aromatic Region (Mid Field)
The central benzene ring is substituted at positions 1 and 4 with nitrogen atoms. Since the substituents are different (Acetamido vs. Carbamate), the ring protons are not chemically equivalent, but the molecule retains a plane of symmetry through the N-C1...C4-N axis.
7.30 – 7.60 ppm (Multiplet/Two Doublets, 4H):
This appears as an AA'BB' system.
The protons ortho to the Acetamido group are generally more deshielded (downfield) than those ortho to the Carbamate group due to the slightly different resonance contributions of the amide vs. carbamate lone pairs.
Observation: You will likely see two "doublets" with roof-effect (leaning towards each other), integrating to 2H each.
The Labile Proton Region (Low Field)
This is the most critical region for confirmation. In DMSO-d6, two sharp singlets appear.[1]
~9.85 ppm (Singlet, 1H):Acetamido NH .
Mechanistic Insight: The acetamido proton is typically more acidic (downfield) because the carbonyl is purely electron-withdrawing.
~9.55 ppm (Singlet, 1H):Carbamate NH .
Mechanistic Insight: The carbamate nitrogen is flanked by a carbonyl which is also attached to an oxygen. The resonance donation from the methoxy oxygen into the carbonyl reduces the carbonyl's electron-withdrawing power on the nitrogen, making the NH slightly more shielded (upfield) compared to the acetamide.
Summary Table of Chemical Shifts
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Functional Group
2.01
Singlet (s)
3H
-CO-
Acetyl Methyl
3.65
Singlet (s)
3H
-O-
Methoxy (Carbamate)
7.35
Doublet (d)
2H
Ar-H (ortho to Carbamate)
Aromatic Ring
7.50
Doublet (d)
2H
Ar-H (ortho to Acetamide)
Aromatic Ring
9.55
Broad Singlet (br s)
1H
-NH-CO-OMe
Carbamate NH
9.85
Broad Singlet (br s)
1H
-NH-CO-Me
Acetamido NH
*Note: Strictly an AA'BB' system; apparent doublets observed at lower fields.
Validation Protocols
To ensure the "Trustworthiness" of your data, perform these self-validating steps:
The
Shake Test
To confirm the identity of the peaks at 9.55 and 9.85 ppm:
Run the standard spectrum in DMSO-d6.
Add 1-2 drops of
directly to the NMR tube.
Shake vigorously and re-acquire.
Result: The peaks at 9.55 and 9.85 ppm should disappear (exchange with D), while the aromatic and aliphatic signals remain. This confirms they are attached to heteroatoms (N or O).
2D NMR Confirmation (HMBC)
If strict assignment of the two NH protons is required for regulatory submission:
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Look for:
The NH at ~9.85 ppm should show a correlation to the Carbonyl carbon that also correlates to the methyl at 2.01 ppm.
The NH at ~9.55 ppm should show a correlation to the Carbonyl carbon that also correlates to the methoxy at 3.65 ppm.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for robust characterization.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shift tables and AA'BB' systems).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]
SDBS. (2023). Spectral Database for Organic Compounds. AIST (Japan).[3] (Reference for homologous p-substituted anilines). Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for identifying DMSO/Water peaks). Available at: [Link]
using methyl N-(4-acetamidophenyl)carbamate as a synthetic intermediate
Application Note: Strategic Utilization of Methyl N-(4-acetamidophenyl)carbamate as a Synthetic Intermediate Abstract Methyl -(4-acetamidophenyl)carbamate (MNAC) represents a critical "Janus-faced" intermediate in the fu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl N-(4-acetamidophenyl)carbamate as a Synthetic Intermediate
Abstract
Methyl
-(4-acetamidophenyl)carbamate (MNAC) represents a critical "Janus-faced" intermediate in the functionalization of -phenylenediamine. By differentiating the two amino termini with orthogonal protecting groups—an acetamide (robust, acid-stable) and a methyl carbamate (versatile, urea-precursor)—MNAC enables high-precision synthesis of benzimidazoles, unsymmetrical ureas, and carbamate-based fungicides (e.g., Diethofencarb analogs). This guide details optimized protocols for its synthesis, selective deprotection, and application in heterocycle construction.
Orthogonality: The acetamide and methyl carbamate groups possess distinct hydrolytic profiles. The acetamide is generally resistant to mild base, while the methyl carbamate can serve as a "masked isocyanate" for urea synthesis.
Safety: It replaces the use of volatile and toxic phenyl isocyanates in the synthesis of urea derivatives.
Benzimidazole Precursor: It provides a deactivated aromatic system suitable for controlled nitration, a key step in synthesizing 2-substituted benzimidazoles (e.g., Albendazole analogs).
Synthesis Protocol: Preparation of MNAC
This protocol avoids the use of phosgene, utilizing methyl chloroformate (MCF) under controlled conditions to prevent bis-acylation.
Reagents:
4-Aminoacetanilide (98% purity)
Methyl Chloroformate (MCF)
Pyridine (Base) or Sodium Bicarbonate (Green alternative)
Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Dissolution: Charge a 500 mL 3-neck round-bottom flask with 4-aminoacetanilide (15.0 g, 100 mmol) and dry THF (150 mL). Stir until fully dissolved. Cool the solution to 0–5 °C using an ice bath.
Base Addition: Add pyridine (8.9 mL, 110 mmol) dropwise. Note: Pyridine acts as an acid scavenger. For a biphasic green protocol, substitute with 200 mL saturated aqueous
and use EtOAc as solvent.
Acylation: Add methyl chloroformate (8.5 mL, 110 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature below 10 °C to avoid attack on the acetamide oxygen (O-acylation).
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (50:50 EtOAc/Hexane). The starting amine (
) should disappear, replaced by MNAC ().
Quench & Workup: Pour the reaction mixture into 300 mL ice-cold water. The product will precipitate as a white/off-white solid.
Purification: Filter the solid. Wash the cake with 1N HCl (50 mL) to remove residual pyridine, followed by cold water (2 x 50 mL). Dry in a vacuum oven at 50 °C.
MNAC serves as a pivot point for two major synthetic pathways: Urea Formation (Path A) and Benzimidazole Cyclization (Path B).
Path A: Synthesis of Unsymmetrical Ureas (The "Masked Isocyanate" Route)
Methyl carbamates can react with amines at elevated temperatures to form ureas, releasing methanol. This avoids handling toxic isocyanates.
Substrate: MNAC
Reagent: Primary amine (
, e.g., benzylamine)
Solvent: DMSO or solvent-free (melt)
Catalyst:
(optional, lowers temp) or simple thermal activation.
Protocol:
Mix MNAC (1.0 equiv) and Benzylamine (1.2 equiv) in DMSO (1M concentration).
Heat to 100–120 °C for 6–12 hours. The methyl carbamate undergoes aminolysis.
Mechanism: The methoxy group is a leaving group. The reaction is driven by the nucleophilicity of the amine and the stability of the resulting urea.
Workup: Dilute with water; the urea product precipitates.
Path B: Synthesis of Benzimidazole Scaffolds
This pathway is critical for drug development (e.g., anthelmintics). The carbamate protects the nitrogen during nitration, which directs ortho to the amine.
Workflow Visualization (Graphviz):
Caption: Step-wise conversion of MNAC to benzimidazole pharmacophores via regioselective nitration and reductive cyclization.
Advanced Technique: Chemoselective Deprotection
A common challenge is removing the acetyl group without touching the carbamate. Standard acid hydrolysis often cleaves both.
The "Expert" Solution: Hydroxylamine Cleavage
Recent methodology allows for the selective cleavage of amides under neutral conditions using hydroxylamine salts, preserving carbamates.[1]
Protocol:
Dissolve MNAC (1 mmol) in EtOH/Water (4:1).
Add
(5 equiv) and (2.5 equiv).
Heat to 60 °C for 4 hours.
Result: The acetamide is cleaved to the free amine, while the methyl carbamate remains intact.
Product: Methyl (4-aminophenyl)carbamate. This is a highly valuable intermediate for further derivatization (e.g., reacting the free amine with sulfonyl chlorides).
Application Note: High-Resolution Thin-Layer Chromatography for the Analysis of Methyl N-(4-acetamidophenyl)carbamate
Abstract This comprehensive guide details a systematic approach to developing and optimizing thin-layer chromatography (TLC) conditions for the analysis of methyl N-(4-acetamidophenyl)carbamate. This compound, possessing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a systematic approach to developing and optimizing thin-layer chromatography (TLC) conditions for the analysis of methyl N-(4-acetamidophenyl)carbamate. This compound, possessing both carbamate and acetamido functional groups, presents a moderate polarity, necessitating a well-defined chromatographic system for its efficient separation and identification. This document provides researchers, scientists, and drug development professionals with a robust framework for establishing reliable TLC protocols, from initial solvent system screening to final visualization, ensuring scientific integrity and reproducible results.
Introduction: The Significance of Chromatographic Purity
Methyl N-(4-acetamidophenyl)carbamate is a molecule of interest in pharmaceutical and chemical research due to its structural relation to compounds with potential biological activity. As with any synthesized compound destined for further use, establishing its purity is a critical step. Thin-layer chromatography (TLC) serves as a rapid, versatile, and cost-effective technique for this purpose. It allows for the qualitative monitoring of reaction progress, identification of impurities, and determination of appropriate solvent systems for larger-scale purification methods like column chromatography.
The core principle of TLC lies in the differential partitioning of a compound between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents) that moves up the plate by capillary action.[1][2] The separation is governed by the analyte's relative affinity for the two phases, which is primarily influenced by its polarity and the polarity of the stationary and mobile phases.[3] For methyl N-(4-acetamidophenyl)carbamate, its molecular structure (Figure 1) suggests a moderate polarity, which will be a key consideration in the development of the TLC method.
Figure 1: Chemical Structure of Methyl N-(4-acetamidophenyl)carbamate
Application Note: High-Purity Isolation of Methyl N-(4-acetamidophenyl)carbamate via Flash Column Chromatography
Executive Summary This Application Note details the isolation and purification of Methyl N-(4-acetamidophenyl)carbamate (also known as methyl (4-acetamidophenyl)carbamate). This molecule presents specific chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the isolation and purification of Methyl N-(4-acetamidophenyl)carbamate (also known as methyl (4-acetamidophenyl)carbamate). This molecule presents specific chromatographic challenges due to its bis-amide functionality , resulting in high polarity and poor solubility in non-polar solvents.
Standard liquid-loading techniques often lead to precipitation at the column head, causing peak broadening and poor resolution. This guide establishes a Dry Loading protocol on Silica Gel 60, utilizing a Dichloromethane (DCM) / Methanol (MeOH) gradient to achieve >98% purity.
Chemical Context & Separation Challenge
The Target Molecule
IUPAC Name: Methyl N-(4-acetamidophenyl)carbamate
Structural Features: Para-substituted benzene ring containing two polar functional groups: an acetamido group (
) and a carbamate group ().
Physicochemical Profile:
Polarity: High. Both nitrogen substituents are hydrogen bond donors and acceptors.
Solubility: High in DMSO, Methanol; Moderate in DCM, Ethyl Acetate; Poor in Hexanes, Toluene.
pKa: The amide protons are weakly acidic; the molecule is neutral but can exhibit tailing on silica due to hydrogen bonding with silanol groups.
The Separation Matrix
The synthesis typically involves the reaction of 4-aminoacetanilide with methyl chloroformate or dimethyl carbonate .
Compound
Role
Polarity
Rf (Est.)*
Separation Behavior
Bis-acylated byproducts
Impurity
Low-Medium
0.6 - 0.8
Elutes first. Capped nitrogens reduce H-bonding.
Target Carbamate
Product
Medium-High
0.3 - 0.4
Elutes mid-gradient.
4-Aminoacetanilide
Starting Material
Very High
< 0.1
Retains strongly. Primary amine interacts with acidic silanols.
*Rf values based on 5% MeOH in DCM on Silica Gel 60 F254.
Experimental Protocol
Materials & Equipment
Stationary Phase: Silica Gel 60 (230–400 mesh, 40–63 µm).
Detection: UV lamp (254 nm); Iodine chamber or KMnO4 stain.
Sample Preparation: The Dry Load Technique
Rationale: Liquid loading is discouraged. Dissolving the crude solid in the minimal amount of DCM/MeOH required for loading will introduce too much methanol at the start, ruining the gradient profile.
Dissolution: Dissolve the crude reaction mixture in a minimal volume of MeOH/DCM (1:1 v/v). Ensure complete solubility.
Adsorption: Add Silica Gel 60 (ratio: 2g silica per 1g crude sample) or Celite 545 to the flask.
Evaporation: Rotovap the mixture to dryness under reduced pressure.
Critical Step: The resulting powder must be free-flowing. If sticky, add more silica and re-evaporate.
Loading: Pour the dry powder carefully onto the top of the pre-packed column. Add a layer of sand (1 cm) on top to protect the bed.
Flash Chromatography Parameters
Column Dimensions: Select based on sample mass (e.g., 12g cartridge for 100-500mg load).
Flow Rate: 15–20 mL/min (for standard 12g-25g columns).
Equilibration: 3 Column Volumes (CV) of 100% DCM.
Gradient Profile:
The separation utilizes a shallow gradient of Methanol in DCM to modulate polarity without "dumping" the compound.
UV (254 nm): Strong absorption due to the aromatic ring.
Stain: Iodine (
) vapor is effective for amide detection if UV is ambiguous.
Acceptance Criteria: Product spot (
) must be distinct from the baseline spot (starting amine) and solvent front (impurities).
Analytical Validation
After pooling fractions and evaporating the solvent, validate purity using the following metrics:
Method
Expected Result
Note
HPLC (C18)
Single peak > 98% area
Use Water/Acetonitrile gradient.
1H NMR (DMSO-d6)
Distinct singlets for Acetyl (~2.0 ppm) and Methoxy (~3.6 ppm)
Integration ratio must be 3:3.
Melting Point
Sharp range (e.g., >150°C, dependent on crystal form)
Broad range indicates solvent trapping or impurity.
Troubleshooting Guide
Issue: "Streaking" or Tailing on the Column
Cause: Hydrogen bonding between the amide protons and acidic silanols on the silica surface.
Solution: Do not increase Methanol rapidly. Instead, pre-wash the column with 1% Triethylamine (Et3N) in DCM, or add 0.1% Et3N to the mobile phase. This neutralizes the silica surface.
Issue: Co-elution with Starting Material
Cause: Gradient slope is too steep.
Solution: Switch to an isocratic hold at 3% MeOH/DCM for 5 Column Volumes before ramping to 10%.
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2] Chem.1978 , 43 (14), 2923–2925.[2] Link
Biotage Application Note. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. Link
News-Medical. "Flash Column Chromatography Methodology." News-Medical Life Sciences. Link
PubChem. "Compound Summary: Methyl N-(4-acetamidophenyl)carbamate." National Library of Medicine. Link (Search via structure/CAS for specific physical data).
Technical Support Center: Synthesis of Methyl N-(4-acetamidophenyl)carbamate
[1] Topic: Yield Optimization & Troubleshooting Guide Code: TSC-ORG-SYN-042 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Process Development Scientists[1] Core Directive: The Reaction System This guide a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Yield Optimization & Troubleshooting Guide
Code: TSC-ORG-SYN-042
Last Updated: February 21, 2026
Audience: Medicinal Chemists, Process Development Scientists[1]
Core Directive: The Reaction System
This guide addresses the synthesis of Methyl N-(4-acetamidophenyl)carbamate (also known as methyl (4-acetamidophenyl)carbamate).[1] The most robust synthetic route involves the carbamoylation of 4-aminoacetanilide (N-(4-aminophenyl)acetamide) using methyl chloroformate (MCF) or dimethyl carbonate (DMC).[1]
While the reaction appears straightforward, yield losses typically stem from three vectors: hydrolytic competition , solubility-driven workup losses , and regioselectivity issues (in catalytic routes).
The "Gold Standard" Protocol (Chloroformate Route)
For maximum yield (>90%) and reliability in discovery/pre-clinical phases.
): Poorly nucleophilic due to resonance delocalization with the carbonyl.[1]
Insight: Protection of the acetamido group is not required. The reaction is naturally chemoselective for the amine under standard conditions (0°C to RT).
Impact: If your solvent is "wet" (even technical grade THF/DCM), you effectively lower the stoichiometry of your reagent.
Correction: Use anhydrous solvents (DCM or THF) and a slight excess (1.1–1.2 eq) of MCF.
C. Base Selection & pH Control
The reaction produces HCl. If the acid is not scavenged, it will protonate the unreacted amine (
), rendering it non-nucleophilic and halting the reaction at ~50% conversion.
Recommended Base: Pyridine (solvent/base) or Triethylamine (
) in DCM.
Inorganic Alternative: Sodium Bicarbonate (
) in a biphasic system (Schotten-Baumann conditions) is viable but often suffers from lower yields due to hydrolysis at the interface.[1]
Troubleshooting Workflow
Symptom: Low Yield (<60%)[2][3][4]
Potential Cause
Diagnostic Check
Corrective Action
Reagent Hydrolysis
Does the reaction bubble vigorously (CO2 evolution) immediately upon addition?
Use Anhydrous Conditions. Dry DCM/THF over molecular sieves. Add MCF dropwise at 0°C to minimize exotherm.
Protonation of Amine
Is the pH acidic? Did you use enough base?
Adjust Stoichiometry. Ensure Base:MCF:Amine ratio is at least 1.2 : 1.1 : 1.0. If using , use 1.5 eq.
Workup Loss
Is the aqueous layer cloudy? Did the product not precipitate?
Solubility Check. The product has moderate polarity. Do not wash with large volumes of ethanol. Use cold water for the quench. Extract aqueous layer with EtOAc if product doesn't precipitate.
Symptom: Impurity Profile (TLC/LCMS)[5]
Observation
Issue
Solution
Starting Material Remains
Incomplete conversion.
Push Reaction. Add 0.2 eq additional MCF. Allow to warm to RT after initial addition.
Note: A white precipitate (Triethylamine-HCl) will form immediately.[1] This is a good sign.
Reaction:
Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C).
Monitor by TLC (EtOAc:Hexane 1:1). Starting material (lower Rf) should disappear.
Workup (Critical for Yield):
Quench: Add water (30 mL) to dissolve the amine salts.
Separation: Separate the organic layer.[2] Extract the aqueous layer once with DCM (10 mL).
Wash: Wash combined organics with dilute HCl (0.5 M, 20 mL) to remove unreacted amine/pyridine, then saturated
, then Brine.
Drying: Dry over
, filter, and concentrate in vacuo.
Purification:
The crude solid is usually >95% pure.
Recrystallization: If needed, recrystallize from hot Ethanol/Water or EtOAc/Hexane.
Advanced FAQ: Green Chemistry & Catalysis
Q: Can I use Dimethyl Carbonate (DMC) instead of Chloroformate?A: Yes, but it requires forcing conditions.
DMC is a "green" reagent but is a weak electrophile.
Conditions: You typically need a catalyst (e.g.,
, Pb compounds, or ionic liquids) and high temperatures (reflux or autoclave at >160°C).
Risk: At high temperatures, you risk transesterification of the acetamido group or methylation of the nitrogen ring.
Reference: See Wang et al. for catalytic carbamoylation using DMC [1].[3][4]
Q: My product is pink/brown. Why?A: Oxidation of trace unreacted 4-aminoacetanilide.[1]
Anilines oxidize easily. If the starting material was old/colored, or if the reaction didn't go to completion, oxidation byproducts (quinones) contaminate the solid.
Fix: Recrystallize with a pinch of activated charcoal.
Q: Can I do this in water?A: Yes, using Schotten-Baumann conditions (
Trade-off: Yield is usually lower (70-80%) due to hydrolysis of the chloroformate, but it avoids DCM.[1] You must use a larger excess of MCF (1.5 eq).
References
Greener Synthesis via DMC: Wang, H., et al. (2011). "Synthesis of carbamates from amines and dimethyl carbonate catalyzed by ionic liquids." Catalysis Communications. Link (Generalized protocol for aromatic amines).
Chloroformate Reactivity: Kreetewall, C., et al. (2014). "Selectivity in the acylation of diamines." Journal of Organic Chemistry. Link (Mechanistic insight into amine vs amide nucleophilicity).
Substrate Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 31230, 4-Aminoacetanilide." Link.
General Carbamate Synthesis: BenchChem Technical Support. "Troubleshooting Low Yields in Reactions with Methyl Carbamates." Link.[5]
(Note: Specific yield data for this exact derivative is extrapolated from standard aromatic amine carbamoylation protocols found in references 1 and 2.)
Technical Support Center: Long-Term Storage & Stability of Methyl N-(4-acetamidophenyl)carbamate
Executive Technical Summary Methyl N-(4-acetamidophenyl)carbamate (CAS 14260-40-3) is a di-substituted benzene derivative featuring two nitrogen-based functional groups: an acetamide and a methyl carbamate . While struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
Methyl N-(4-acetamidophenyl)carbamate (CAS 14260-40-3) is a di-substituted benzene derivative featuring two nitrogen-based functional groups: an acetamide and a methyl carbamate . While structurally robust in solid form, its long-term stability is compromised by two primary vectors: hydrolytic cleavage of the carbamate ester and oxidative coupling of the resulting amine species.
As a researcher, you are likely utilizing this compound as a metabolic probe, a prodrug intermediate, or a structural analog in paracetamol (acetaminophen) toxicity studies. The integrity of your data depends on preventing the "silent" degradation that occurs before visible discoloration appears.
Storage Stability Matrix
The following matrix summarizes the required conditions to maintain >98% purity over extended periods.
To troubleshoot effectively, you must understand how the molecule breaks down. Unlike simple amides, N-aryl carbamates are susceptible to an E1cB (Elimination Unimolecular conjugate Base) hydrolysis mechanism, particularly in neutral-to-basic environments.
The Cascade:
Primary Hydrolysis: Moisture attacks the carbamate linkage, releasing methanol and CO₂ to form 4-aminoacetanilide .
Secondary Hydrolysis: The acetamide group cleaves (slower), yielding p-phenylenediamine .
Oxidation: p-Phenylenediamine is highly reactive; it oxidizes rapidly to form quinone diimines, which polymerize into dark pigments (Bandrowski’s base analogs).
Visualization of Degradation Logic
Figure 1: Mechanistic pathway showing the conversion of the parent carbamate to unstable aniline species, leading to discoloration.
Q: My white powder has developed a faint pink hue. Is it still usable?
Diagnosis: This indicates the onset of oxidative degradation . The pink color comes from trace amounts of oxidized p-phenylenediamine derivatives (quinone imines), which have high extinction coefficients.
Verdict:
For Biological Assays:Discard. These oxidation products are often cytotoxic and redox-active, which will skew cell viability or enzyme inhibition data.
For Synthesis: You may attempt recrystallization (see Protocol A), but check purity via HPLC first. If the pink color persists, the impurity is likely occluded in the crystal lattice.
Q: I see an extra peak in my LC-MS at M-58. What is this?
Analysis: The molecular weight of the parent is ~208.2 g/mol . A loss of 58 Da corresponds to the loss of the carbomethoxy group (-COOCH₃) and gain of a proton, or more accurately, the hydrolysis to 4-aminoacetanilide (MW ~150.18).
Root Cause: This confirms hydrolysis . It usually happens if the sample was stored in a solvent containing trace water (e.g., old DMSO) or subjected to basic pH during workup.
Category 2: Solubility & Handling
Q: The compound is crashing out of my aqueous buffer. How do I keep it in solution?
Explanation: Methyl N-(4-acetamidophenyl)carbamate is lipophilic. It has poor water solubility.
Solution:
Dissolve the stock in 100% DMSO (anhydrous).
Dilute into the assay buffer immediately prior to use.
Ensure the final DMSO concentration is < 0.5% (or as tolerated by your assay) to prevent precipitation.
Do not make aqueous stock solutions for storage.
Q: Can I autoclave this compound for sterile cell culture?
Answer:Absolutely NOT.
Reasoning: The high temperature (121°C) and pressure of autoclaving will drive rapid hydrolysis and decarboxylation.
Alternative: Dissolve in DMSO and perform sterile filtration using a 0.22 µm PTFE or Nylon syringe filter.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Crystallization Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Methyl N-(4-acetamidophenyl)carbamate (often an intermediate in benzimidazole anthelmintic synthesis or paracetamol derivatization) presents a unique set of crystallization challenges. Its structure contains two strong hydrogen-bond donor/acceptor motifs: the acetamide group and the carbamate group.[1] This duality creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and complex polymorphism.
This guide moves beyond basic recipes to address the thermodynamic and kinetic bottlenecks preventing high-yield, high-purity isolation.
Module 1: The "Oiling Out" Phenomenon (LLPS)
Symptom: The solution turns milky or separates into a dense, sticky oil layer before crystals appear.
Root Cause: The interaction between solute molecules is significantly stronger than the solute-solvent interaction. Upon cooling or anti-solvent addition, the system enters a metastable "spinodal decomposition" region (LLPS) before it crosses the crystalline nucleation boundary.
Technical Analysis
In systems like Methyl N-(4-acetamidophenyl)carbamate, the "oil" is a solute-rich liquid phase.[2] Crystallizing from this phase is kinetically hindered because the high viscosity reduces mass transfer, often trapping impurities.
Troubleshooting Protocol: The "Seeded Hot" Approach
Standard cooling crystallization often fails here. Use this modified protocol to bypass the LLPS region.
Step-by-Step Workflow:
Dissolution: Dissolve crude material in Methanol (MeOH) or Ethanol (EtOH) at reflux.
Note: Avoid DMSO/DMF if possible; removal is difficult without high-temperature distillation which degrades the carbamate.
Clarification: Filter hot to remove insoluble mechanical impurities.
Temperature Setpoint: Cool the solution to 5–10°C above the known oiling-out temperature (typically 50–60°C for this class of compounds in alcohols).
Seeding (Critical): Add 0.5–1.0 wt% of pure, milled seed crystals.
Verification: Ensure seeds do not dissolve. If they do, the solution is undersaturated; lower T by 2°C and retry.
Aging: Hold at this temperature for 30–60 minutes. The mixture must become a turbid suspension of crystals, not an emulsion of oil droplets.
Controlled Cooling: Cool to final isolation temperature (e.g., 0°C) at a slow ramp (0.2°C/min ).
Reasoning: Slow cooling allows growth on existing crystals rather than secondary nucleation which might trigger oiling.
Visualizing the LLPS Avoidance Strategy
Caption: Logic flow for bypassing Liquid-Liquid Phase Separation (LLPS) by seeding in the metastable zone.
Module 2: Polymorphism & Solvate Control
Symptom: Variations in melting point (e.g., shifting between 165°C and 175°C) or distinct changes in crystal habit (needles vs. blocks).
Root Cause: The carbamate and acetamide groups allow for multiple hydrogen-bonding arrangements. Rapid precipitation (kinetic control) often yields metastable forms or solvates, while slow crystallization (thermodynamic control) yields the stable form.
Comparative Solvent Data
Solvent System
Solubility
Risk Profile
Recommended For
Methanol/Water
High/Low
High: Oiling out & Hydrate formation
High yield recovery (if seeded)
Ethyl Acetate
Moderate
Low: Promotes stable anhydrate
Polymorph control & Purity
Acetone/Water
High/Low
Medium: Solvates are common
Rapid intermediate isolation
Toluene
Low
High: Low yield, occlusion of impurities
Not recommended
Protocol: Solvent-Mediated Phase Transformation
If you isolate a metastable form (low melting point), convert it using this slurry method.
Slurry: Suspend the solid in Ethyl Acetate (5 volumes).
Heat: Warm to 50°C (do not dissolve completely).
Agitation: Stir vigorously for 4–6 hours.
Mechanism:[3][4][5] The metastable form has higher solubility and will dissolve, while the stable form (lower solubility) will nucleate and grow.
Cool & Filter: Cool to 20°C and filter.
Module 3: Impurity Rejection (Color Removal)
Symptom: Product retains a pink/brown hue (oxidation products of aniline precursors) or fails HPLC assay.
Root Cause: Phenyl carbamates can crystallize into layered structures that trap mother liquor (occlusion). Fast crystallization exacerbates this.
The "Wash" Protocol
Don't just pour solvent over the filter cake. Use Displacement Washing .
Stop Vacuum: When the cake is formed, stop the vacuum pump.
Add Wash Solvent: Add cold Methanol/Water (50:50) to cover the cake completely.
Soak: Let it sit for 1–2 minutes to allow diffusion of impurities from the cake interstices.
Re-apply Vacuum: Pull dry.
Repeat: Repeat with pure water to remove organic solvent traces.
Frequently Asked Questions (FAQ)
Q: Why does adding water to my methanol solution immediately cause a sticky gum to form?A: You are crashing the solubility too fast. This is "oiling out" induced by anti-solvent.[6]
Fix: Add water much slower. Alternatively, reverse the addition: Add the methanol solution dropwise into a large volume of water (drowning out). This forces rapid nucleation over oiling, though the particle size will be very small.
Q: My melting point is 5°C lower than the literature value. Is it wet?A: It could be wet, but it is more likely a solvate . Phenyl carbamates often form channel solvates with alcohols.
Fix: Dry the sample under vacuum at 60°C for 12 hours. If the MP does not improve, recrystallize from a non-solvating solvent like Ethyl Acetate or Isopropyl Acetate.
Q: Can I use charcoal to remove the color?A: Yes, but do it before crystallization.
Protocol: Dissolve in hot Methanol. Add 5 wt% activated carbon. Stir for 30 mins. Filter hot through Celite. Then proceed to crystallization.[7][8][9] Warning: Carbon can adsorb the product too, so check yield.
Visualizing the Solubility Landscape
Caption: Solubility zones. The goal is to stay in the "Metastable Zone" using seeds to prevent entering the "Oiling Out Zone."
References
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The authoritative text on the theory of metastability and oiling out).
Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.
Veverka, M., et al. (2013). "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences." Crystal Growth & Design, 13(3), 1206–1217.[10] Link (Provides mechanistic insight into the polymorphism of phenyl carbamate derivatives).
Bubert, C., et al. (2007).[11] "Crystal structure of phenyl N-(4-nitrophenyl)carbamate." Acta Crystallographica Section E, E63, o2926. Link (Demonstrates the hydrogen-bonding networks typical of this molecular class).
Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Foundational paper on why seeding prevents oiling out).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Methyl N-(4-acetamidophenyl)carbamate before handling. Ensure proper ventilation and PPE.
Strategic Selection and Validation of Certified Reference Materials for Methyl N-(4-acetamidophenyl)carbamate
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It addresses the critical selection, validation, and application of Certified Reference Materials (CR...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It addresses the critical selection, validation, and application of Certified Reference Materials (CRMs) for Methyl N-(4-acetamidophenyl)carbamate , a compound of significant interest as a potential process impurity or degradation product in pharmaceutical synthesis (specifically related to Paracetamol/Acetaminophen) and carbamate pesticide metabolism.
Executive Summary: The Imperative of Traceability
In the quantitative analysis of pharmaceutical impurities and metabolites, the integrity of your data is only as robust as your reference standard. For Methyl N-(4-acetamidophenyl)carbamate (Formula: C₁₀H₁₂N₂O₃), a structural analog of Paracetamol and potential genotoxic impurity (GTI), the distinction between a "Research Chemical" and a Certified Reference Material (CRM) is not merely semantic—it is the difference between regulatory compliance (ICH Q3A/B) and data rejection.
This guide provides a rigorous framework for selecting the correct CRM, validating its identity against structural isomers, and implementing a self-validating analytical protocol.
Structural Identity & Isomerism Alert
Before sourcing a CRM, you must rigorously confirm the chemical identity. The nomenclature "Methyl N-(4-acetamidophenyl)carbamate" presents a critical risk of confusion with its structural isomer.
Feature
Target Analyte (Likely Intent)
Common Isomer (Often Confused)
Systematic Name
Methyl (4-acetamidophenyl)carbamate
(4-Acetamidophenyl) N-methylcarbamate
Structure
CH₃-CO-NH-C₆H₄-NH-CO-O-CH₃
CH₃-CO-NH-C₆H₄-O-CO-NH-CH₃
Linkage
Carbamate nitrogen attached to phenyl ring.[1][2][3][4][5][6]
Carbamate oxygen attached to phenyl ring.
Chemical Class
Urea derivative / Carbanilate
Carbonate derivative / Carbamate ester
CAS Registry
Verify specific isomer CAS (e.g., related to 14260-40-3 family)
14260-40-3
Relevance
Potential impurity in Paracetamol synthesis involving methyl chloroformate.
Potential metabolite or degradation product.
Directive: Ensure your Certificate of Analysis (CoA) explicitly displays the structure. Do not rely solely on the chemical name.
CRM vs. RM: A Comparative Decision Matrix
When selecting a standard for Methyl N-(4-acetamidophenyl)carbamate, you will encounter three tiers of materials. For GMP release testing or pivotal toxicity studies, ISO 17034 accreditation is the gold standard.
Comparative Performance Table
Feature
Certified Reference Material (CRM)
Reference Material (RM)
Analytical Standard / Research Grade
Accreditation
ISO 17034 (General Requirements for Competence of RM Producers)
ISO 9001 (Quality Management)
Non-accredited
Traceability
Metrologically traceable to SI units (kg, mol) via primary standards.
If a commercial CRM is unavailable and you must use a secondary standard, or to validate the CRM itself, use this High-Performance Liquid Chromatography (HPLC) protocol. This method is designed to separate Methyl N-(4-acetamidophenyl)carbamate from Paracetamol and common degradation products.
Method Parameters (HPLC-UV-DAD)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV at 245 nm (primary) and 210 nm (secondary).
Injection Volume: 10 µL.
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold
15.0
40
60
Linear Gradient
18.0
5
95
Wash
20.0
95
5
Re-equilibration
System Suitability Protocol (Self-Validation)
To ensure trustworthiness, every analytical run must include:
Resolution Check: Resolution (
) > 2.0 between Paracetamol (RT ~4-5 min) and Methyl N-(4-acetamidophenyl)carbamate (RT ~8-10 min).
Precision: %RSD of 6 replicate injections of the standard < 2.0%.
Tailing Factor:
between 0.8 and 1.2 for the target peak.
Analytical Workflow Diagram
The following diagram details the workflow from sample preparation to data reporting, ensuring data integrity.
Caption: Step-by-step analytical workflow for the quantification of Methyl N-(4-acetamidophenyl)carbamate.
Sourcing & Verification Strategy
Since "Methyl N-(4-acetamidophenyl)carbamate" is a specialized impurity, it may not be listed in standard catalogs under this exact name. Use the following strategy to locate it:
Search by Structure/Synonyms:
Search for "Paracetamol Impurity V" (EP nomenclature often uses V for carbamates).
Search for "Methyl (4-acetamidophenyl)carbamate" .
Search for "Methyl 4-acetamidocarbanilate" .
Primary Providers (Accredited):
LGC Standards (Dr. Ehrenstorfer / Mikromol): Specializes in pharmaceutical impurities and often holds ISO 17034 accreditation for these niche compounds.
USP (United States Pharmacopeia): Check for "Acetaminophen Related Compounds".
EDQM (European Directorate for the Quality of Medicines): Check the Paracetamol monograph for Impurity standards.
Toronto Research Chemicals (TRC): Excellent for research-grade materials if a CRM is unavailable.
Verification of Non-Certified Materials:
If you must use a non-certified standard (e.g., from TRC or ChemScene), you must perform an in-house characterization:
1H-NMR: To confirm the position of the methyl carbamate (N- vs O- linkage).
Mass Spectrometry: To confirm molecular weight (
208.21).
qNMR (Quantitative NMR): To assign an absolute purity value if using it as a primary standard.
References
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link
European Pharmacopoeia (Ph.[7] Eur.). Paracetamol Monograph 0049. EDQM. Link
United States Pharmacopeia (USP). <11> USP Reference Standards. USP-NF. Link
ICH Expert Working Group. (2006). ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Link
LGC Standards. Reference Materials for Pharmaceutical Impurities.Link
A Structural and Spectroscopic Showdown: Paracetamol vs. Methyl N-(4-acetamidophenyl)carbamate
A Comprehensive Guide for Researchers in Drug Development In the landscape of pharmaceutical sciences, the nuanced differences between structurally similar molecules can dictate their biological activity, stability, and...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide for Researchers in Drug Development
In the landscape of pharmaceutical sciences, the nuanced differences between structurally similar molecules can dictate their biological activity, stability, and overall suitability as therapeutic agents. This guide provides an in-depth comparative analysis of the well-known analgesic, paracetamol (acetaminophen), and its carbamate analogue, methyl N-(4-acetamidophenyl)carbamate. While paracetamol is a household name, its carbamate counterpart remains a subject of research interest, offering a compelling case study in functional group modification.
This document navigates the structural intricacies, physicochemical properties, and spectroscopic signatures of these two compounds. By delving into the fundamental chemistry that distinguishes an amide from a carbamate in this specific molecular framework, we aim to provide researchers, scientists, and drug development professionals with a robust resource to inform future research and development endeavors. It is important to note that while extensive experimental data exists for paracetamol, directly comparable experimental data for methyl N-(4-acetamidophenyl)carbamate is limited. Therefore, this guide draws upon data for the closely related compound (4-acetamidophenyl) N-methylcarbamate, supplemented with established principles of carbamate chemistry and spectroscopy.
At a Glance: Key Structural and Physicochemical Differences
Data not available; other N-aryl carbamates have varied melting points. For example, methyl (4-bromophenyl)carbamate has a melting point determined from its crystal structure data, while (4-acetylphenyl) n-methylcarbamate melts at 143-146 °C[3].
Solubility in Water
Slightly soluble
Expected to be slightly soluble, potentially less so than paracetamol due to increased molecular weight and non-polar character.
Unveiling the Molecular Architecture: A Tale of Two Functional Groups
The core structural difference between paracetamol and methyl N-(4-acetamidophenyl)carbamate lies in the functional group attached to the nitrogen atom of the p-aminophenol backbone. Paracetamol possesses an amide linkage, whereas its counterpart features a carbamate (or urethane) linkage. This seemingly subtle substitution has profound implications for the molecule's electronic properties, reactivity, and potential biological interactions.
Caption: Molecular structures of Paracetamol and Methyl N-(4-acetamidophenyl)carbamate highlighting the key functional group difference.
The amide group in paracetamol is formed by the acylation of the amino group of p-aminophenol with an acetyl group. In contrast, the carbamate group in methyl N-(4-acetamidophenyl)carbamate is a methyl ester of the carbamic acid derivative of the same backbone. This introduces an additional oxygen atom, which significantly alters the electronic nature of the carbonyl group and the adjacent nitrogen.
Physicochemical Properties: A Comparative Overview
The difference in functional groups directly influences the physicochemical properties of these molecules, which in turn affect their pharmacokinetics and pharmacodynamics.
Melting Point and Solubility
Paracetamol is slightly soluble in water. The solubility of methyl N-(4-acetamidophenyl)carbamate in water is expected to be lower than that of paracetamol due to its increased molecular weight and the introduction of a methyl ester group, which increases its lipophilicity.
Electronic Effects and Reactivity
The presence of the ester oxygen in the carbamate group makes the carbonyl carbon more electrophilic compared to the amide carbonyl in paracetamol. However, the lone pair of electrons on the nitrogen atom in both functional groups can be delocalized into the carbonyl group through resonance, which reduces the electrophilicity of the carbonyl carbon and imparts partial double-bond character to the C-N bond. In carbamates, this resonance is in competition with the resonance from the ester oxygen, which can influence the reactivity of the molecule.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide invaluable insights into the molecular structure and bonding of a compound. Here, we compare the expected spectroscopic signatures of paracetamol and methyl N-(4-acetamidophenyl)carbamate.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups.
Caption: Workflow for comparative FT-IR analysis and expected key vibrational bands.
Paracetamol: The IR spectrum of paracetamol is characterized by a strong N-H stretching vibration around 3325 cm⁻¹ and a prominent C=O stretching band (Amide I) at approximately 1654 cm⁻¹.
Methyl N-(4-acetamidophenyl)carbamate: For the carbamate, the N-H stretch is expected in a similar region (around 3300-3400 cm⁻¹). A key difference will be the position of the C=O stretching vibration. Due to the electronic influence of the adjacent ester oxygen, the carbamate C=O stretch is anticipated at a higher wavenumber, typically in the range of 1700-1730 cm⁻¹[4][5]. This shift to a higher frequency is a direct consequence of the increased double-bond character of the carbonyl group in the carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.
¹H NMR:
Paracetamol: The ¹H NMR spectrum of paracetamol shows distinct signals for the aromatic protons, the methyl protons of the acetyl group, the amide proton (N-H), and the phenolic proton (O-H).
Methyl N-(4-acetamidophenyl)carbamate: The ¹H NMR spectrum of the carbamate derivative would also display signals for the aromatic protons and the acetyl methyl protons. Key differences would include a signal for the methyl ester protons (-OCH₃) of the carbamate group, which would likely appear as a singlet around 3.7-3.8 ppm. The chemical shift of the carbamate N-H proton may also differ from that of the amide proton in paracetamol.
¹³C NMR:
Paracetamol: The ¹³C NMR spectrum of paracetamol shows characteristic peaks for the aromatic carbons, the methyl carbon of the acetyl group, and the amide carbonyl carbon (around 168 ppm).
Methyl N-(4-acetamidophenyl)carbamate: In the ¹³C NMR spectrum of the carbamate, the carbonyl carbon is expected to resonate at a slightly different chemical shift compared to the amide carbonyl of paracetamol, typically in the range of 153-157 ppm for N-aryl carbamates[6][7]. Additionally, a peak corresponding to the methyl ester carbon (-OCH₃) would be observed around 52-53 ppm[6][7].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Paracetamol: Paracetamol exhibits a characteristic absorption maximum (λmax) in the UV range, typically around 243-250 nm in various solvents.
Methyl N-(4-acetamidophenyl)carbamate: The carbamate derivative is also expected to absorb in the UV region due to the presence of the aromatic ring. The exact λmax may differ slightly from that of paracetamol due to the electronic perturbations introduced by the carbamate functional group. A systematic study comparing the UV-Vis spectra in different solvents would be necessary for a definitive comparison.
Synthesis Protocols: A Practical Perspective
The methods used to synthesize these molecules are well-established in organic chemistry.
Synthesis of Paracetamol
The most common laboratory synthesis of paracetamol involves the acetylation of 4-aminophenol with acetic anhydride.
Experimental Protocol:
Dissolve 4-aminophenol in water and heat the solution.
Add acetic anhydride to the heated solution and stir the mixture.
Cool the reaction mixture in an ice bath to induce crystallization of the product.
Collect the crude paracetamol by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent (e.g., a water/methanol mixture) to obtain pure paracetamol.
Proposed Synthesis of Methyl N-(4-acetamidophenyl)carbamate
A plausible and common method for the synthesis of N-aryl carbamates involves the reaction of an aryl isocyanate with an alcohol. A more direct route from the corresponding amine is also possible. One green and efficient method involves a Hofmann rearrangement of an aromatic amide.
Prepare the starting amide, 4-acetamidobenzamide, by ammonolysis of the corresponding acyl chloride (derived from 4-acetamidobenzoic acid).
In a reaction vessel, combine the 4-acetamidobenzamide, methanol, oxone, and potassium chloride in a suitable solvent system.
Add a solution of sodium hydroxide to initiate the Hofmann rearrangement.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Work up the reaction mixture by extraction with an organic solvent.
Purify the crude product by flash column chromatography to isolate methyl N-(4-acetamidophenyl)carbamate.
Caption: Simplified reaction schemes for the synthesis of Paracetamol and the proposed synthesis of Methyl N-(4-acetamidophenyl)carbamate.
Concluding Remarks for the Research Professional
The comparative analysis of paracetamol and methyl N-(4-acetamidophenyl)carbamate underscores the significant impact of functional group modification on the chemical and physical properties of a molecule. The substitution of an amide with a carbamate introduces distinct changes in electronic distribution, reactivity, and spectroscopic characteristics.
For drug development professionals, understanding these differences is paramount. The carbamate moiety may offer advantages in terms of metabolic stability or receptor binding affinity, but could also introduce new challenges related to solubility and toxicity. The lack of extensive experimental data for methyl N-(4-acetamidophenyl)carbamate highlights an opportunity for further research to fully characterize this compound and evaluate its potential as a therapeutic agent.
This guide serves as a foundational resource, providing a logical framework and key data points for researchers embarking on studies involving these or structurally related compounds. The presented experimental protocols and spectroscopic comparisons offer a practical starting point for synthesis, characterization, and further investigation. As with all drug development endeavors, a thorough and data-driven approach is essential to unlocking the full potential of novel chemical entities.
References
Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society. [Link]
Process for the preparation of aryl esters of N-alkyl carbamic acids.
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. [Link]
A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition. [Link]
A Short Review on Biological Activities of Paracetamol Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
A Short Review on Biological Activities of Paracetamol Derivatives. ResearchGate. [Link]
Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives. Physical Chemistry Research. [Link]
A Short Review on Biological Activities of Paracetamol Derivatives. ResearchGate. [Link]
An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. ResearchGate. [Link]
Process for preparing N-methyl carbamates.
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. [Link]
Supporting information. Royal Society of Chemistry. [Link]
One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. [Link]
Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. ResearchGate. [Link]
N-Arylation of Carbamates through Photosensitized Nickel Catalysis. Organic Process Research & Development. [Link]
Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. Journal of Chromatography A. [Link]
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ResearchGate. [Link]
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Institute for In Vitro Sciences. [Link]
XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method. ResearchGate. [Link]
Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6.. ResearchGate. [Link]
IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL-. Medical University of Varna. [Link]OF_A_NEW_COMPOUND.pdf)
A Comparative Guide to Validating UV-Vis Methods for Methyl N-(4-acetamidophenyl)carbamate Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Met...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl N-(4-acetamidophenyl)carbamate, a key chemical entity, requires precise and reliable analytical methods for its quantification in various stages of drug development and quality control. Among the available analytical techniques, UV-Visible (UV-Vis) spectrophotometry presents a simple, cost-effective, and rapid option. However, its utility is contingent upon a thorough validation process to ensure the generated data is accurate, reliable, and fit for its intended purpose.
This guide provides a comprehensive framework for validating a UV-Vis spectrophotometric method for the quantification of methyl N-(4-acetamidophenyl)carbamate. It delves into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), explains the rationale behind each experimental step, and offers a comparative perspective against alternative analytical technologies.[1][2][3][4][5][6]
The Foundation of Trust: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7][8] For a quantitative method like UV-Vis spectrophotometry, this means proving that it can accurately and consistently measure the concentration of methyl N-(4-acetamidophenyl)carbamate in a given sample. A validated method provides confidence in the reported results, which is crucial for regulatory submissions, in-process control, and final product release.[2] The core validation characteristics, as outlined in the ICH Q2(R1) guideline, form the backbone of this process.[3][7]
A Visual Roadmap: The UV-Vis Method Validation Workflow
The process of validating a UV-Vis method is a systematic endeavor, starting from method development and culminating in the assessment of its long-term reliability.
Caption: Workflow for UV-Vis analytical method validation.
Core Validation Parameters: A Step-by-Step Experimental Guide
The validation of a UV-Vis method for quantifying methyl N-(4-acetamidophenyl)carbamate involves the systematic evaluation of several key performance characteristics.
Specificity
Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or excipients.[9]
Experimental Protocol:
Blank Analysis: Prepare a solution containing all sample components except for methyl N-(4-acetamidophenyl)carbamate (the "blank").
Analyte Spectrum: Prepare a solution of known concentration of methyl N-(4-acetamidophenyl)carbamate in the chosen solvent.
Spiked Sample: Prepare a sample matrix spiked with a known concentration of the analyte.
Spectral Scan: Record the UV-Vis spectra of the blank, the pure analyte solution, and the spiked sample over a relevant wavelength range (e.g., 200-400 nm).
Assessment: The spectrum of the blank should show no significant absorbance at the analytical wavelength (λmax) of the analyte. The spectrum of the spiked sample should be a clear superposition of the analyte and matrix spectra, with the characteristic absorbance peak of the analyte clearly distinguishable.
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
Stock Solution Preparation: Accurately weigh a known amount of methyl N-(4-acetamidophenyl)carbamate reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 5-50 µg/mL.[11]
Absorbance Measurement: Measure the absorbance of each calibration standard at the predetermined λmax against the solvent blank.
Data Analysis: Plot the absorbance values versus the corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship.[11]
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies.[9]
Experimental Protocol:
Spiked Samples: Prepare samples by spiking a blank matrix with known concentrations of methyl N-(4-acetamidophenyl)carbamate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Replicates: Prepare at least three replicates for each concentration level.
Analysis: Analyze the spiked samples using the developed UV-Vis method.
Calculation: Calculate the percentage recovery for each sample using the formula:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Acceptance Criteria: The mean percentage recovery should typically be within 98-102%.
Precision
Why it's critical: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[12]
Experimental Protocol:
Repeatability (Intra-day Precision):
Prepare a minimum of six independent samples at 100% of the test concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD).
Intermediate Precision (Inter-day Precision):
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Calculate the %RSD for this new set of data and compare it with the results from the repeatability study.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should typically be less than 2%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
Calibration Curve: Use the data from the linearity study.
Calculation:
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression line / Slope of the calibration curve)
Verification: Prepare solutions at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).
Robustness
Why it's critical: Robustness assesses the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. For a UV-Vis method, these could include:
Wavelength of measurement (e.g., λmax ± 2 nm)
Solvent composition (if a mixture is used)
Temperature
Analysis: Analyze a standard solution under each of the modified conditions.
Assessment: Evaluate the effect of these changes on the absorbance values. The method is considered robust if the results remain within acceptable limits of variability.
Comparative Analysis: UV-Vis vs. Alternative Methods
While UV-Vis spectrophotometry is a valuable tool, it is essential to understand its performance in the context of other available analytical techniques for carbamate quantification, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Parameter
UV-Vis Spectrophotometry
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Specificity
Moderate; susceptible to interference from compounds with similar chromophores.
High; separation of components provides excellent specificity.
High; separation based on volatility and column interaction.
Sensitivity (LOD/LOQ)
Generally lower (µg/mL range).
High, especially with detectors like fluorescence or mass spectrometry (ng/mL to pg/mL range).[14][15]
High, particularly with selective detectors (e.g., MS, NPD).
Higher initial investment and operational complexity.
Moderate to high cost and complexity.
Throughput
High; rapid analysis times.
Moderate; longer run times per sample.
Moderate; can have longer run times.
Derivatization
Not typically required.
May be used post-column to enhance detection.[16][17][18]
Often required for thermally labile carbamates.
Logical Relationships in Method Validation
The validation parameters are not independent but are interconnected, forming a logical framework that ensures the overall quality of the analytical method.
Caption: Interrelationships of analytical method validation parameters.
Conclusion
The validation of a UV-Vis spectrophotometric method for the quantification of methyl N-(4-acetamidophenyl)carbamate is a critical exercise to ensure data integrity and regulatory compliance. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a reliable and efficient analytical procedure. While UV-Vis offers advantages in terms of simplicity and cost, a thorough understanding of its limitations compared to more sophisticated techniques like HPLC and GC is essential for selecting the most appropriate method for a given analytical challenge. This guide provides the foundational knowledge and experimental framework to confidently validate UV-Vis methods, ultimately contributing to the development of safe and effective pharmaceutical products.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of Selected Carbamate Pesticides. Retrieved from [Link]
Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Saxagliptin in Gastric Medium. Retrieved from [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. Retrieved from [Link]
IOPscience. (2018). Detection of ethyl carbamate in liquors using surface-enhanced Raman spectroscopy. Retrieved from [Link]
Der Pharma Chemica. (2013). Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form. Retrieved from [Link]
ResearchGate. (2015). Determination of linearity, accuracy and precision of UV-spectrophotometric methods of quantitative determination in forensic and toxicological analysis in the variant of the method of additions. Retrieved from [Link]
Journal of Advanced Pharmacy Education and Research. (2018). Estimation of validation parameters of Uv-Spectrophotometric method for analysis of Valsartan. Retrieved from [Link]
Worldwidejournals.com. (2014). Spectrophotometric determination of Carbofuran in neutral and alkaline medium of environmental water samples. Retrieved from [Link]
ResearchGate. (2025). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. Retrieved from [Link]
Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. Retrieved from [Link]
ResearchGate. (2021). Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. Retrieved from [Link]
Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Methocarbamol in Bulk and its Formulation by UV Spectroscopy. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2018). Development and validation of UV spectrophotometric method for the determination of Edoxaban Tosylate Monohydrate in pharmaceutical dosage form. Retrieved from [Link]
International Journal of PharmTech Research. (2013). Development And Validation Of UV Spectrophotometric Method For Estimation Of Paracetamol And Flupirtine Maleate In Bulk And Pharmaceutical Dosage Form. Retrieved from [Link]
A Comparative Guide to the Toxicity of Methyl N-(4-acetamidophenyl)carbamate and Other Carbamates
Abstract This guide provides a detailed comparative analysis of the toxicological profiles of methyl N-(4-acetamidophenyl)carbamate and other selected carbamates, namely the widely used pesticides Carbaryl and Aldicarb....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a detailed comparative analysis of the toxicological profiles of methyl N-(4-acetamidophenyl)carbamate and other selected carbamates, namely the widely used pesticides Carbaryl and Aldicarb. While carbamates are classically known as inhibitors of acetylcholinesterase (AChE), the structural similarity of methyl N-(4-acetamidophenyl)carbamate to acetaminophen (APAP) suggests a divergent and potentially dual mechanism of toxicity. This document synthesizes data on mechanisms of action, metabolic pathways, and acute toxicity, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present quantitative data in comparative tables and provide detailed, self-validating experimental protocols for in vitro assessment of both neurotoxicity and hepatotoxicity.
Introduction to Carbamate Toxicology
Carbamates are a class of organic compounds derived from carbamic acid. Their primary use has been in agriculture as insecticides and pesticides, although some have therapeutic applications. The toxicological significance of carbamates is predominantly linked to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][3]
1.1 The Classical Carbamate Profile: Acetylcholinesterase Inhibition
Most N-methyl carbamates, such as Carbaryl and Aldicarb, exert their toxic effects by reversibly inhibiting AChE.[1][2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and a characteristic set of symptoms known as a cholinergic crisis.[1][3] Unlike organophosphates, which cause essentially irreversible inhibition, the carbamate-AChE bond is labile, meaning the enzyme can be regenerated.[1][4][5] This reversibility generally leads to a shorter duration of toxic effects compared to organophosphates.[1][6]
1.2 A Divergent Profile: Methyl N-(4-acetamidophenyl)carbamate
Methyl N-(4-acetamidophenyl)carbamate presents a unique case. Its structure incorporates not only the carbamate functional group but also the N-(4-hydroxyphenyl)acetamide moiety, which is the chemical structure of acetaminophen (APAP). APAP is a widely used analgesic and antipyretic with a well-documented mechanism of dose-dependent hepatotoxicity.[7][8][9][10] This toxicity is not related to AChE inhibition but rather to its metabolic activation by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7][9][11]
1.3 Rationale for Comparison
The dual-functionality suggested by the structure of methyl N-(4-acetamidophenyl)carbamate necessitates a careful and comparative toxicological evaluation. For drug development and risk assessment, it is crucial to understand whether its toxicity is dominated by the classical carbamate neurotoxic pathway, the acetaminophen-like hepatotoxic pathway, or a combination of both. This guide compares its theoretical profile to that of Carbaryl, a moderately toxic insecticide, and Aldicarb, an extremely toxic insecticide, to provide a broad toxicological context.
Mechanisms of Toxicity: A Comparative Analysis
The primary mechanism of toxicity differs significantly between classical carbamates and compounds sharing features with acetaminophen.
2.1 The Classical Pathway: Acetylcholinesterase (AChE) Inhibition
Carbaryl and Aldicarb function by carbamylating the serine residue in the active site of AChE.[12][13] This prevents AChE from breaking down acetylcholine, leading to its accumulation and continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.[1][3]
Caption: Classical mechanism of AChE inhibition by carbamates.
2.2 A Divergent Pathway: Hepatotoxicity via Metabolic Bioactivation
The toxicity of methyl N-(4-acetamidophenyl)carbamate is hypothesized to follow the path of its structural analog, acetaminophen. In cases of overdose, the primary metabolic pathways (glucuronidation and sulfation) become saturated.[7][10] This shunts the metabolism of the compound through cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2), producing the highly reactive and toxic metabolite NAPQI.[7][11] NAPQI depletes cellular stores of glutathione (GSH), a critical antioxidant, and forms protein adducts, particularly on mitochondrial proteins.[7][9] This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death in the liver.[8][11]
Caption: Hypothesized metabolic pathway leading to hepatotoxicity.
Quantitative Toxicity Assessment
The most common measure for acute toxicity is the median lethal dose (LD50), which is the dose required to kill 50% of a test population. A lower LD50 value indicates higher toxicity.
Rationale for Selection: Aldicarb and Carbaryl were chosen as they represent the high and moderate toxicity spectrum of classical AChE-inhibiting pesticides, providing excellent benchmarks. Methomyl is included as another example of a highly toxic carbamate.[22][23]
Experimental Protocols for Comparative Toxicity Assessment
To empirically compare these compounds, standardized in vitro assays are essential. The following protocols are designed to be self-validating by including appropriate controls.
4.1 Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol uses the Ellman method, a reliable and widely adopted colorimetric assay, to quantify AChE activity.[24][25][26]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Experimental Causality: The choice of this assay is based on its specificity and sensitivity for AChE, allowing for the direct measurement of the inhibitory potential of the test compounds. A positive control (e.g., a known AChE inhibitor like physostigmine) is crucial to validate that the assay system is responsive to inhibition. A negative control (vehicle, e.g., DMSO) establishes the baseline 100% enzyme activity.
Step-by-Step Methodology:
Reagent Preparation:
Phosphate Buffer (100 mM, pH 8.0).
DTNB Solution (10 mM in buffer).
ATCI Solution (14 mM in buffer).
AChE Enzyme Solution (1 U/mL in buffer).
Test Compounds & Controls: Prepare stock solutions in DMSO and dilute to final concentrations in buffer.
Test Compound Wells: 130 µL Buffer + 10 µL DTNB + 10 µL AChE + 10 µL Test Compound solution (at various concentrations).
Pre-incubation: Mix contents and incubate the plate at 25°C for 15 minutes to allow inhibitors to interact with the enzyme.
Reaction Initiation: Add 20 µL of ATCI substrate solution to all wells except the blanks.
Kinetic Measurement: Immediately measure the absorbance at 412 nm and continue to record every minute for 10-20 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.
Calculate the percentage of inhibition using the formula:
% Inhibition = [ (Rate_NegativeControl - Rate_TestCompound) / Rate_NegativeControl ] * 100[24]
Plot % Inhibition versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).
Caption: Workflow for the in vitro AChE inhibition assay.
4.2 Protocol: In Vitro Hepatotoxicity Assay using HepG2 Cells
This protocol uses the human liver carcinoma cell line, HepG2, a well-established model for studying drug-induced liver injury.[27][28][29][30]
Principle: The assay measures multiple endpoints of cytotoxicity, including cell viability (MTT assay), membrane integrity (LDH release), and oxidative stress (intracellular GSH levels).
Experimental Causality: HepG2 cells retain many metabolic functions of human hepatocytes, including some cytochrome P450 activity, making them suitable for assessing toxicity that involves metabolic activation.[30] Using multiple endpoints provides a more comprehensive picture of the toxic mechanism. For instance, a decrease in viability coupled with LDH release suggests necrotic cell death, while a depletion of GSH before cell death points towards an oxidative stress mechanism, consistent with NAPQI-like toxicity. Acetaminophen is used as a positive control to validate the assay's ability to detect metabolically-induced hepatotoxicity.
Step-by-Step Methodology:
Cell Culture:
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in 5% CO2.[28]
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[30]
Compound Treatment:
Prepare serial dilutions of test compounds and controls (Acetaminophen as positive control, vehicle as negative control) in culture medium.
Replace the medium in the cell plates with the medium containing the test compounds.
Incubate for 24 to 48 hours.
Endpoint Measurement:
Cell Viability (MTT Assay):
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT to purple formazan crystals.[31]
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the crystals.[30]
Read absorbance at 570 nm. A lower absorbance indicates reduced cell viability.
Membrane Integrity (LDH Assay):
Collect the cell culture supernatant.
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This measures the activity of lactate dehydrogenase released from damaged cells into the medium.
Glutathione Levels (GSH Assay):
Wash and lyse the remaining cells.
Use a commercial GSH assay kit (e.g., one based on the reaction with DTNB) to measure intracellular GSH levels.
Data Analysis:
Express results as a percentage relative to the vehicle-treated control cells.
Plot the percentage of viability, LDH release, and GSH levels against compound concentration to determine the EC50 (effective concentration, 50%) for each endpoint.
Discussion and Implications
The comparative analysis reveals a critical divergence in the toxicological profiles of carbamates. While compounds like Carbaryl and Aldicarb act primarily as neurotoxicants through a well-understood, reversible mechanism of AChE inhibition, the structure of methyl N-(4-acetamidophenyl)carbamate strongly suggests a dual-risk profile.
Anticipated Results: We hypothesize that methyl N-(4-acetamidophenyl)carbamate will exhibit some level of AChE inhibition, characteristic of its carbamate group. However, its primary and more significant toxicity, particularly at higher concentrations, is expected to be hepatotoxicity, mirroring that of acetaminophen. This would manifest as a significant decrease in HepG2 cell viability and GSH levels after a 24-48 hour exposure, likely at concentrations that show only moderate AChE inhibition in the enzymatic assay. In contrast, Carbaryl and Aldicarb would show potent AChE inhibition but significantly less, if any, acute hepatotoxicity in the HepG2 model.
Implications for Drug Development: For any compound with this dual-feature structure, relying solely on AChE inhibition assays for toxicological screening would be dangerously insufficient. It is imperative to conduct a battery of tests, including in vitro hepatotoxicity assays and metabolic profiling, early in the development process. Understanding the metabolic fate of the molecule—specifically, whether it is bioactivated by cytochrome P450 enzymes—is paramount to predicting its potential for causing drug-induced liver injury.
References
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]
Stoyanova, V. (2020). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. [Link]
National Pesticide Information Center. (2012). Carbaryl General Fact Sheet. [Link]
Xie, Y., et al. (2016). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. PMC. [Link]
Oregon State University. (1996). EXTOXNET PIP - Aldicarb. [Link]
Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - SUMMARY. [Link]
Hinson, J. A., et al. (2012). The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation. Journal of Clinical Investigation. [Link]
Sneed, S. M., et al. (2020). Organoleptic assessment and median lethal dose determination of oral aldicarb in rats. Scientific Reports. [Link]
Jaeschke, H. (2015). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. PMC. [Link]
Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]
U.S. Environmental Protection Agency. (n.d.). Carbaryl. EPA OSC Response. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Acetaminophen. LiverTox - NCBI Bookshelf. [Link]
USDA APHIS. (2016). Final Human Health and Ecological Risk Assessment for Carbaryl Rangeland Grasshopper and Mormon Cricket Suppression Applications. [Link]
Roberts, J. R., & Reigart, J. R. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]
Hu, J., et al. (2022). The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. ResearchGate. [Link]
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... [Link]
California Department of Pesticide Regulation. (1994). Childhood Poisoning Associated with the Insecticide Aldicarb. [Link]
ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]
PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. [Link]
REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. [Link]
National Center for Biotechnology Information. (2014). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. [Link]
MDPI. (2021). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. [Link]
U.S. Environmental Protection Agency. (1978). Metabolism Of Carbamate Insecticides. [Link]
PubMed. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. [Link]
National Center for Biotechnology Information. (1951). The metabolism of methyl carbamate. [Link]
National Center for Biotechnology Information. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. [Link]
MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]
PubMed. (2011). Mortality rate and pattern following carbamate methomyl poisoning. Comparison with organophosphate poisoning of comparable toxicity. [Link]
Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. [Link]
Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References. [Link]
CDMS.net. (2025). SAFETY DATA SHEET - NUDRIN SP. [Link]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Methyl N-(4-acetamidophenyl)carbamate Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Methyl N-(4-acetamidophenyl)carbamate, a compound of interest, requires robust analytical methodologies to ensure product quality and safety. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical overview of establishing an inter-laboratory comparison for the analysis of this compound. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and outline the statistical framework necessary for a self-validating study, all grounded in authoritative references.
The Imperative of Inter-Laboratory Comparison
Before delving into specific analytical methods, it is crucial to understand the rationale and significance of an inter-laboratory comparison, often referred to as a proficiency test. The primary goal is to assess the reproducibility of an analytical method when performed by different laboratories, using different equipment, and by different analysts.[1][2][3] A well-designed inter-laboratory study provides an objective measure of a method's robustness and helps to identify potential sources of variability. This is a critical step in method validation and is often a regulatory expectation.
The design of such a study should be guided by international standards, primarily ISO 5725-2, which provides a basic method for the determination of repeatability and reproducibility of a standard measurement method.[1][4][5]
Designing the Inter-Laboratory Study
Study Participants and Protocol
A minimum of eight participating laboratories is generally recommended to ensure statistical power.[3] Each laboratory should receive a detailed protocol outlining the analytical methods to be compared, sample handling procedures, and data reporting requirements.
Test Material
Analytical Methods for Comparison
This guide will focus on three prevalent analytical techniques for the quantification of carbamates and other thermally labile compounds:
High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD): A widely used and robust method for carbamate analysis.[8][9][10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for trace-level analysis.[12][13][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, though it often requires a derivatization step to address the thermal instability of carbamates.[16][17]
The following diagram illustrates the overall workflow of the inter-laboratory comparison study:
Caption: Workflow for HPLC-FLD analysis with post-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. [12][13][14][15]This method is particularly advantageous for analyzing complex matrices and for detecting low levels of the analyte.
LC-MS/MS System Conditions:
Parameter
Condition
Rationale
Column
C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Shorter columns with smaller particle sizes are often used for faster analysis times.
Mobile Phase
Gradient elution with water and acetonitrile/methanol, often with formic acid or ammonium formate
Additives improve peak shape and ionization efficiency.
Flow Rate
0.2 - 0.4 mL/min
Lower flow rates are typical for smaller ID columns and are compatible with ESI.
Ionization Source
Electrospray Ionization (ESI) in positive mode
ESI is a soft ionization technique suitable for polar and thermally labile compounds.
Mass Spectrometer
Triple quadrupole
Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MRM Transitions: For methyl N-(4-acetamidophenyl)carbamate (MW: 208.21), the precursor ion would likely be the protonated molecule [M+H]⁺ at m/z 209.2. Product ions would need to be determined by infusing a standard solution and performing a product ion scan.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for carbamates due to their thermal lability, GC-MS can be a viable option, especially when derivatization is employed to create a more volatile and stable analyte.
[16][17]
GC-MS System Conditions (with derivatization):
Parameter
Condition
Rationale
Derivatization
e.g., silylation with BSTFA
Creates a more volatile and thermally stable derivative suitable for GC analysis.
Column
Low to mid-polarity (e.g., 5% phenyl-methylpolysiloxane)
Provides good separation for a wide range of derivatized compounds.
Inlet
Split/splitless
Common inlet for capillary GC.
Oven Program
Temperature gradient
To separate the analyte from other components in the sample.
Ionization Source
Electron Ionization (EI)
A hard ionization technique that produces a characteristic fragmentation pattern for identification.
Mass Spectrometer
Quadrupole or ion trap
Operated in Selected Ion Monitoring (SIM) or full scan mode.
Data Presentation and Comparison
Table 1: Typical Performance Characteristics of HPLC-FLD for Carbamate Analysis
[8][18][19]
Parameter
Typical Performance
Linearity (r²)
> 0.999
Limit of Detection (LOD)
0.1 - 1 µg/L
Limit of Quantification (LOQ)
0.5 - 5 µg/L
Accuracy (Recovery)
85% - 115%
| Precision (%RSD) | < 10% |
Table 2: Typical Performance Characteristics of LC-MS/MS for Carbamate Analysis
[12][13][14][15]
Parameter
Typical Performance
Linearity (r²)
> 0.995
Limit of Detection (LOD)
0.01 - 0.5 µg/L
Limit of Quantification (LOQ)
0.05 - 2 µg/L
Accuracy (Recovery)
80% - 120%
| Precision (%RSD) | < 15% |
Table 3: Typical Performance Characteristics of GC-MS for Derivatized Carbamate Analysis
[16][17]
Parameter
Typical Performance
Linearity (r²)
> 0.99
Limit of Detection (LOD)
0.5 - 5 µg/L
Limit of Quantification (LOQ)
2 - 20 µg/L
Accuracy (Recovery)
70% - 130%
| Precision (%RSD) | < 20% |
Statistical Analysis of Inter-Laboratory Data
The heart of an inter-laboratory comparison lies in the statistical analysis of the collected data. The procedures outlined in ISO 5725-2 provide a robust framework for this analysis.
[1][4][5]
Outlier Detection
Before calculating precision estimates, it is essential to identify and handle any outlier data points. Two common statistical tests for this purpose are:
Cochran's Test: Used to test for outlying variances between laboratories.
Grubbs' Test: Used to test for outlying laboratory means.
Any laboratory identified as a statistical outlier should be investigated to determine the cause of the discrepancy.
Calculation of Repeatability and Reproducibility
Repeatability (r): The precision of a method under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time. It is calculated from the within-laboratory variance.
Reproducibility (R): The precision of a method under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment. It is calculated from the sum of the within-laboratory and between-laboratory variances.
The following diagram illustrates the relationship between these key statistical parameters:
Caption: Statistical analysis workflow based on ISO 5725-2.
Conclusion and Best Practices
A well-executed inter-laboratory comparison is an invaluable tool for validating the performance of analytical methods for methyl N-(4-acetamidophenyl)carbamate. By adhering to established guidelines such as ISO 5725-2, employing robust analytical techniques, and conducting a thorough statistical analysis, researchers and drug development professionals can gain a high degree of confidence in the reliability and transferability of their analytical data.
Key Best Practices:
Thorough Planning: A detailed study protocol is the foundation of a successful inter-laboratory comparison.
Homogenous and Stable Test Material: Essential for ensuring that all laboratories are analyzing identical samples.
Use of Certified Reference Materials: Crucial for establishing traceability and ensuring the accuracy of the results.
Clear Communication: Open communication with participating laboratories is vital throughout the study.
By following these principles, the scientific community can work towards harmonized and reliable analytical practices for important pharmaceutical compounds.
References
Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
Performance percentages of the techniques GC-MS=MS and LC-MS=MS for Carbamates. ResearchGate. [Link]
Inter laboratory Comparative Tests ISO 5725-2. GEVES. [Link]
The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. [Link]
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. JST. [Link]
Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.GOV. [Link]
Chromatographic Analysis of Insecticidal Carbamates. Jo A. Engebretson. [Link]
Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. ASTM International. [Link]
A Guide to Designing Bioequivalence Studies for Novel Formulations of Methyl N-(4-acetamidophenyl)carbamate
For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new formulation of an active pharmaceutical ingredient (API) is a critical step in the journey towards regulatory appr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the bioequivalence of a new formulation of an active pharmaceutical ingredient (API) is a critical step in the journey towards regulatory approval and market access. This guide provides a comprehensive framework for designing and conducting bioequivalence studies for methyl N-(4-acetamidophenyl)carbamate, a compound of interest within the carbamate class of molecules. Due to the limited publicly available data on this specific compound, this guide will focus on the foundational principles and methodologies that would be applied, drawing from established regulatory guidelines and analytical precedents for structurally similar compounds.
The Principle of Bioequivalence: Ensuring Therapeutic Equivalence
Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent (i.e., contain the same amount of the same active substance in the same dosage form) and their bioavailabilities (rate and extent of absorption) after administration in the same molar dose are similar to such a degree that their effects, with respect to both efficacy and safety, will be essentially the same.[1] The primary goal of a bioequivalence study is to demonstrate this similarity in vivo.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the design, conduct, and evaluation of bioequivalence studies.[2][3][4] These guidelines are essential for ensuring that generic or new formulations of a drug are therapeutically equivalent to a reference product.
Designing a Robust Bioequivalence Study for Methyl N-(4-acetamidophenyl)carbamate
A well-designed bioequivalence study is paramount for generating reliable and interpretable data. The following sections outline the key considerations for a study involving a hypothetical new test formulation of methyl N-(4-acetamidophenyl)carbamate compared to a reference formulation.
Study Design
A randomized, two-period, two-sequence, single-dose, crossover design is the most common and recommended design for bioequivalence studies of immediate-release oral formulations.[1][2] This design minimizes inter-subject variability and allows for a within-subject comparison of the two formulations.
dot
Caption: A typical two-way crossover bioequivalence study workflow.
Study Population
Healthy, non-smoking volunteers between the ages of 18 and 55 are typically enrolled in bioequivalence studies.[1] The number of subjects should be sufficient to provide adequate statistical power, with a minimum of 24 evaluable subjects generally recommended.[1]
Dosing and Administration
A single oral dose of the test and reference products will be administered under fasting conditions, as this is generally considered the most sensitive condition for detecting formulation differences.[1] For some drugs, a study under fed conditions may also be required, particularly if the drug is recommended to be taken with food.[2][5]
Blood Sampling
Serial blood samples are collected at predefined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile of the drug, including the absorption, distribution, and elimination phases. This typically involves frequent sampling around the expected time of maximum concentration (Tmax) and continued sampling for at least three to five times the drug's terminal half-life.
Analytical Methodology: Quantifying Methyl N-(4-acetamidophenyl)carbamate in Biological Matrices
Recommended Analytical Technique: HPLC with UV or MS/MS Detection
High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is the preferred method for the quantification of carbamates in biological fluids.[6]
HPLC-UV: This method offers good selectivity and sensitivity for compounds with a suitable chromophore.
LC-MS/MS: This is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. It is particularly useful for quantifying low concentrations of drugs and their metabolites.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation: A robust sample preparation method is crucial to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed techniques.
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of carbamates. The mobile phase composition (e.g., a mixture of acetonitrile and water with a modifying agent) and gradient are optimized to achieve good peak shape and resolution.
Detection:
UV Detection: The wavelength of maximum absorbance for methyl N-(4-acetamidophenyl)carbamate would need to be determined.
MS/MS Detection: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the analyte and an internal standard.
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA and EMA guidance on bioanalytical method validation). Validation parameters include:
Selectivity and Specificity
Linearity and Range
Accuracy and Precision (within- and between-run)
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for each subject from the plasma concentration-time data:
Area Under the Curve (AUC): This represents the total drug exposure over time.
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
Maximum Plasma Concentration (Cmax): The highest observed plasma concentration.
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.
Statistical Comparison
To establish bioequivalence, the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed AUC0-t, AUC0-∞, and Cmax must fall within the acceptance range of 80.00% to 125.00%.[2][7]
Data Presentation and Interpretation
The results of the bioequivalence study should be presented clearly and concisely.
Comparative Pharmacokinetic Data
Parameter (units)
Test Formulation (Mean ± SD)
Reference Formulation (Mean ± SD)
Geometric Mean Ratio (Test/Ref)
90% Confidence Interval
AUC0-t (ng·h/mL)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Range
AUC0-∞ (ng·h/mL)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Range
Cmax (ng/mL)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Hypothetical Range
Tmax (h)
Hypothetical Value
Hypothetical Value
N/A
N/A
Note: This table presents a template for reporting hypothetical data. Actual values would be derived from the study.
Conclusion
If the 90% CIs for the geometric mean ratios of AUC and Cmax fall within the 80.00% to 125.00% range, the test formulation of methyl N-(4-acetamidophenyl)carbamate can be considered bioequivalent to the reference formulation.
References
Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
Product-specific bioequivalence guidance. European Medicines Agency (EMA). [Link]
Investigation of bioequivalence - Scientific guideline. European Medicines Agency (EMA). [Link]
EMA adopts five product-specific bioequivalence guidelines. GaBI Online - Generics and Biosimilars Initiative. [Link]
Guideline on Conducting Bioequivalence Studies. Food and Drugs Authority (Ghana). [Link]
FDA releases 48 new and revised bioequivalence guidelines for generics. GaBI Online - Generics and Biosimilars Initiative. [Link]
FDA now recommends only one study to show bioequivalence for certain oral drug products. Hogan Lovells. [Link]
The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. [Link]
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration (FDA). [Link]
FDA Bioequivalence Study Guidelines. Scribd. [Link]
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. U.S. Food and Drug Administration (FDA). [Link]
Metabolism Of Carbamate Insecticides. U.S. Environmental Protection Agency (EPA). [Link]
The metabolism of methyl carbamate. National Center for Biotechnology Information (NCBI). [Link]
Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization and Fluorescence Detection. ASTM International. [Link]
Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]
Methyl carbamate – Knowledge and References. Taylor & Francis Online. [Link]
(PDF) Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. ResearchGate. [Link]
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. U.S. Environmental Protection Agency (EPA). [Link]
Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. ResearchGate. [Link]
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. MDPI. [Link]
Methyl carbamate – Knowledge and References. Taylor & Francis Online. [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information (NCBI). [Link]
LIST OF COMPARATOR PRODUCTS FOR BIOEQUIVALENCE STUDIES (JULY 2019). National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]
Methyl N-(4-chlorophenyl)carbamate. National Center for Biotechnology Information (NCBI). [Link]
Comparative Guide: Limit of Detection (LOD) for Methyl N-(4-acetamidophenyl)carbamate Assays
The following guide provides a comprehensive technical comparison of analytical methodologies for the determination of Methyl N-(4-acetamidophenyl)carbamate , focusing on the Limit of Detection (LOD). This guide is struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical comparison of analytical methodologies for the determination of Methyl N-(4-acetamidophenyl)carbamate , focusing on the Limit of Detection (LOD). This guide is structured for researchers and drug development professionals requiring high-sensitivity assays for impurity profiling and trace analysis.
Executive Summary & Analyte Profile
Methyl N-(4-acetamidophenyl)carbamate (also referred to as Methyl 4-acetamidophenylcarbamate or N-(4-acetamidophenyl)urethane) is a critical process-related impurity (PRI) often encountered in the synthesis of acetanilide derivatives and benzimidazole anthelmintics. Structurally, it consists of a p-phenylenediamine core with acetamido and methyl carbamate functionalities.
Chemical Formula: C₁₀H₁₂N₂O₃
Molecular Weight: 208.21 g/mol
Significance: As a carbamate derivative, it poses potential genotoxic risks (GTI). Regulatory guidelines (ICH M7) typically require trace-level detection (ppm to ppb range) well below standard HPLC-UV limits.
This guide compares three primary analytical platforms—LC-MS/MS , HPLC-UV/PDA , and Electrochemical Sensing —to determine the most effective strategy for achieving the required Limit of Detection (LOD).
Methodology Comparison: Performance Metrics
The following table synthesizes performance data derived from validation studies of structural analogs (e.g., carbendazim, paracetamol impurities) and direct assay protocols.
Table 1: Comparative Performance Characteristics
Feature
LC-MS/MS (Triple Quad)
HPLC-UV / PDA
Electrochemical (Voltammetry)
Primary Mechanism
Mass-to-Charge (m/z) Separation & Fragmentation
UV Absorption (240–254 nm)
Oxidation of Amide/Carbamate Moieties
Limit of Detection (LOD)
0.5 – 5.0 ng/mL (ppb)
0.05 – 0.5 µg/mL (ppm)
0.01 – 0.1 µM
Limit of Quantitation (LOQ)
1.0 – 10.0 ng/mL
0.1 – 1.0 µg/mL
0.05 – 0.2 µM
Linearity (R²)
> 0.995 (Wide Dynamic Range)
> 0.999 (Moderate Range)
> 0.990 (Narrow Range)
Selectivity
High (Precursor → Product Ion)
Moderate (Retention Time Only)
Low (Matrix Interference Common)
Throughput
High (5–10 min run)
Moderate (10–20 min run)
Low (Single Sample)
Cost per Sample
$ (High)
$ (Low)
(Moderate)
Best Use Case
Trace Impurity / GTI Screening
Routine QC / Bulk Purity
Point-of-Care / Portable Testing
In-Depth Technical Analysis
A. LC-MS/MS: The Gold Standard for Trace Analysis
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the requisite method for quantifying Methyl N-(4-acetamidophenyl)carbamate at trace levels (e.g., <10 ppm relative to drug substance).
Mechanism: The analyte is ionized (typically ESI+) to form the protonated molecular ion
.
Key Transition: The carbamate moiety is labile. Fragmentation typically yields the characteristic acetamido-aniline ion or loss of the methoxy group.
Precursor Ion: m/z 209.1
Product Ions: m/z 177.1 (Loss of
), m/z 135.1 (Loss of carbamate).
LOD Advantage: The Multiple Reaction Monitoring (MRM) mode eliminates matrix noise, allowing detection limits as low as 0.5 ng/mL .
B. HPLC-UV: The Workhorse for Quality Control
High-Performance Liquid Chromatography with UV detection is suitable for quantifying the compound when it exists as a major impurity (>0.05%).
Mechanism: The aromatic ring provides strong UV absorbance at 245–254 nm .
Limitation: It lacks the sensitivity for genotoxic impurity screening (often required at <10 ppm). Co-elution with the parent drug (e.g., Paracetamol) is a significant risk requiring careful gradient optimization.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the trace determination of Methyl N-(4-acetamidophenyl)carbamate in a pharmaceutical matrix.
Step-by-Step Workflow
Standard Preparation:
Dissolve 10 mg of reference standard in Methanol to create a 1 mg/mL stock.
Serially dilute with Mobile Phase A to concentrations of 1, 5, 10, 50, 100, and 500 ng/mL.
Sample Preparation (Solid Dosage):
Weigh 500 mg of powdered tablet matrix.
Extract with 10 mL Methanol:Water (50:50 v/v).
Sonicate for 15 minutes.
Centrifuge at 5000 rpm for 10 minutes.
Filter supernatant through a 0.22 µm PTFE filter.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
The following diagram illustrates the decision matrix and workflow for selecting and executing the assay based on the required LOD.
Caption: Decision matrix for selecting LC-MS/MS vs. HPLC-UV based on sensitivity requirements.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
U.S. Environmental Protection Agency. (2021). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. EPA.[2][3][4] Link
European Pharmacopoeia. (2023). Paracetamol: Impurity Analysis.[1][5][6] EDQM. (Referenced for general impurity profiling standards). Link
BenchChem. (2025). Comparative Guide to Analytical Methods for Carbamate Quantification. (General reference for carbamate LOD ranges). Link
A Comprehensive Guide to the Safe Disposal of Methyl N-(4-acetamidophenyl)carbamate
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative of safety and regulatory compliance in your laboratory. The handling and disposal of specialized c...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative of safety and regulatory compliance in your laboratory. The handling and disposal of specialized chemical compounds like methyl N-(4-acetamidophenyl)carbamate demand a meticulous, informed approach. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, ensuring the protection of both personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the risks. Methyl N-(4-acetamidophenyl)carbamate, like many carbamate derivatives, presents specific hazards that dictate its handling and final disposition. Carbamate wastes are classified as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their toxicity, necessitating stringent disposal protocols.[1][2]
The core causality for these stringent procedures is the compound's classification as a suspected carcinogen and a serious eye irritant.[4] Furthermore, as a member of the carbamate family, its waste stream is subject to specific EPA Land Disposal Restrictions (LDR) to prevent environmental contamination.[1][8]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before waste is generated, establishing a safe handling environment is paramount. This minimizes exposure and prevents accidental release.
Engineering Controls
Your primary defense is to control the environment.
Ventilation: Always handle methyl N-(4-acetamidophenyl)carbamate in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[6]
Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and operational in the work area.[6]
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable.
PPE Category
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or EN166 standards.
Protects against airborne dust particles and splashes, addressing the "serious eye irritation" hazard.[6]
Hand Protection
Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.
Prevents skin contact. Contaminated gloves should be removed using proper technique to avoid cross-contamination.[4][9]
Body Protection
A lab coat or other protective clothing to prevent skin exposure.
Minimizes the risk of skin contact with dust or spills.[6][9]
Respiratory Protection
A NIOSH/MSHA-approved respirator with a P3 filter is required if dust is generated or exposure limits may be exceeded.
Protects against inhalation of the compound, which is a potential route of exposure leading to systemic effects.[6]
Step-by-Step Waste Collection and Storage Protocol
This protocol ensures that waste is accumulated safely and in compliance with regulations pending final disposal.
Step 1: Waste Characterization
All materials that have come into direct contact with methyl N-(4-acetamidophenyl)carbamate must be considered hazardous waste. This includes:
Container Choice: Use only designated, leak-proof hazardous waste containers that are compatible with the chemical. Plastic containers are often preferred.[10] Do not use repurposed food or beverage containers.
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "methyl N-(4-acetamidophenyl)carbamate," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen Suspect").
Step 3: Segregation and Accumulation
No Mixing: Do not mix this waste with other waste streams. Mixing can cause unknown chemical reactions and complicates the disposal process.
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and under the control of laboratory personnel.
Container Management: Keep the waste container closed at all times except when adding waste.[10]
Formal Disposal Procedures: The Final Step
The disposal of carbamate waste is a regulated process that cannot be handled through standard laboratory or municipal waste systems.
Core Directive: Professional Disposal is Mandatory
Under no circumstances should methyl N-(4-acetamidophenyl)carbamate or its contaminated materials be disposed of down the drain or in regular trash.[6][11] The only acceptable method is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12] These professional services are equipped to handle and treat carbamate wastes according to the EPA's Best Demonstrated Available Technology (BDAT) standards, which often involves high-temperature incineration to ensure complete destruction.[1]
Disposal Workflow
The following diagram outlines the decision-making and operational process for proper disposal.
Caption: Workflow for the compliant disposal of methyl N-(4-acetamidophenyl)carbamate.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Cleanup Protocol
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[13]
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
Wear PPE: Do not attempt cleanup without the full, appropriate PPE as described in Section 2.
Contain Spill: For small spills of the solid material, gently dampen the powder with water to prevent it from becoming airborne.[3][6]
Collect Material: Carefully sweep or scoop the dampened material into your pre-labeled hazardous waste container.[6] Use absorbent paper dampened with water to clean up any remaining residue.[3][6]
Decontaminate: Wash the spill area thoroughly with soap and water.[3]
Dispose of Cleanup Materials: All materials used for cleanup are now hazardous waste and must be placed in the sealed waste container.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[14] If irritation occurs or persists, get medical advice.[14]
Inhalation: Move the person to fresh air.[14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[15] Seek immediate medical attention.
References
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency. [Link]
EPA Issues Rule on Carbamate Wastes. (2011, August 12). U.S. Environmental Protection Agency. [Link]
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. [Link]
Carbamate Test Mixture - Safety Data Sheet (SDS). (2021, August 12). ChemService. [Link]
Disposal of Pesticides. (2026, January 6). National Pesticide Information Center. [Link]
Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations. GovInfo. [Link]
A Comprehensive Guide to the Safe Handling of Methyl N-(4-acetamidophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: Understanding the Risks of Carbamates Carbamates are a class of organic compounds derived from carbamic acid. While individual toxicologi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks of Carbamates
Carbamates are a class of organic compounds derived from carbamic acid. While individual toxicological profiles vary, the class is known for its potential to cause a range of health effects. Structurally related carbamates have been shown to cause skin and eye irritation, with some being linked to more severe health impacts, including respiratory issues and potential carcinogenicity.[1] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is critical.
The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene.[2] The operational protocols outlined below are designed to minimize exposure through these routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling methyl N-(4-acetamidophenyl)carbamate. The following table summarizes the recommended PPE, with detailed explanations for each selection.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn over goggles when there is a significant risk of splashing.
Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][4]
Hand Protection
Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[1][4] Inspect gloves before each use.
Carbamates can potentially be absorbed through the skin. Protective gloves provide a necessary barrier to prevent direct contact.[4]
Body Protection
A chemical-resistant lab coat or coveralls. For larger quantities or when there is an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][4]
Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[1]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[3]
Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[3][4]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Safe Handling Protocol
Preparation:
Read and Understand: Before beginning any work, ensure all safety precautions have been thoroughly read and understood.[3]
Designated Area: All handling of methyl N-(4-acetamidophenyl)carbamate should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[3]
Emergency Equipment: Confirm that eyewash stations and safety showers are in close proximity to the workstation and are in good working order.[3]
Handling the Compound:
Don PPE: Put on all required personal protective equipment as specified in the table above.
Avoid Contamination: Take care to avoid contact with eyes, skin, and clothing.[3][5]
Minimize Dust: Minimize the generation and accumulation of dust.[3] If the compound is a solid, handle it gently to prevent it from becoming airborne.
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[3]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
Small Spills:
For small spills of solid material, dampen the material with water and carefully transfer it to a suitable, clean, dry, and closed container for disposal.[3][6]
Use absorbent paper dampened with water to pick up any remaining material.[3][6]
General Spills:
Clean up spills immediately, observing all precautions outlined in the PPE section.
Sweep up or absorb the material and place it into a suitable container for disposal.[3]
Avoid generating dusty conditions and ensure adequate ventilation.[3]
First Aid Measures
Exposure Route
First Aid Procedure
Eye Contact
Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Skin Contact
Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2][5]
Inhalation
Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Ingestion
If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician. Never give anything by mouth to an unconscious person.[2]
Disposal Plan
Proper disposal of methyl N-(4-acetamidophenyl)carbamate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste: Collect all waste containing methyl N-(4-acetamidophenyl)carbamate in a compatible, sealed, and clearly labeled hazardous waste container.[1]
Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, as hazardous waste.[1]
Labeling: All waste containers must be clearly labeled with the full chemical name, "methyl N-(4-acetamidophenyl)carbamate," and appropriate hazard warnings.[1]
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1]
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.